molecular formula C13H14N2O2S B380165 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide CAS No. 303033-06-9

4-phenoxy-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B380165
CAS No.: 303033-06-9
M. Wt: 262.33g/mol
InChI Key: AXQGHFPFWGIQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenoxy-N-(1,3-thiazol-2-yl)butanamide (CAS 5544-32-1) is a synthetic organic compound with the molecular formula C13H14N2O2S and a molecular weight of 262.33 g/mol . It belongs to the class of 2-aminothiazole derivatives, a scaffold recognized in medicinal chemistry for its diverse biological potential . The 2-aminothiazole core is a privileged structure in drug discovery, known for its presence in molecules with a wide range of pharmacological activities . While specific biological data for this exact compound is limited in the public domain, structurally similar 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)butanamide analogues are subjects of ongoing scientific investigation . Research on related 2-aminothiazole derivatives has demonstrated significant antimicrobial properties , including antibacterial and antifungal activity, making this chemical class a promising area for the development of new anti-infective agents . Furthermore, various 4-phenyl-1,3-thiazol-2-amine derivatives have been identified as promising scaffolds for new antileishmanial agents in studies targeting neglected tropical diseases . The compound serves as a valuable building block in organic synthesis and medicinal chemistry research , allowing for further chemical modifications to explore structure-activity relationships and develop novel bioactive molecules . Researchers utilize this compound primarily as a key intermediate for constructing more complex molecular architectures. Handle this compound with care in a controlled laboratory setting. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

303033-06-9

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33g/mol

IUPAC Name

4-phenoxy-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C13H14N2O2S/c16-12(15-13-14-8-10-18-13)7-4-9-17-11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H,14,15,16)

InChI Key

AXQGHFPFWGIQQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=NC=CS2

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=NC=CS2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of the synthesis, characterization, and potential biological significance of the novel compound, 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide. Due to the absence of direct literature on this specific molecule, this guide is constructed based on established synthetic methodologies for its constituent fragments and predictive characterization data derived from analogous structures. It outlines detailed protocols for a plausible three-step synthesis, presents expected physicochemical and spectroscopic data in a structured format, and explores a potential mechanism of action based on the known biological activities of related 2-aminothiazole derivatives. This whitepaper is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Compounds incorporating this moiety exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The N-acylation of the 2-amino group is a common strategy to modulate the compound's physicochemical properties and biological target specificity.

This guide focuses on the hypothetical compound this compound, which combines the 2-aminothiazole core with a 4-phenoxybutanoic acid side chain. This unique combination suggests potential for novel biological activities. This document serves as a foundational resource, providing a proposed synthetic route, predicted analytical data, and a hypothesized biological context to stimulate further research into this and related compounds.

Proposed Synthesis and Experimental Protocols

A logical and efficient synthetic route to this compound involves a three-step process: (I) synthesis of the 4-phenoxybutanoic acid side chain, (II) synthesis of the 2-aminothiazole core, and (III) amide coupling of the two fragments.

Synthesis_Workflow cluster_step1 Step I: Synthesis of 4-Phenoxybutanoic Acid cluster_step2 Step II: Synthesis of 2-Aminothiazole cluster_step3 Step III: Amide Coupling Phenol Phenol r1 Williamson Ether Synthesis Phenol->r1 GBL γ-Butyrolactone GBL->r1 NaOH NaOH (aq) NaOH->r1 HCl HCl (aq) r2 Acidification HCl->r2 PBA 4-Phenoxybutanoic Acid PBA_c 4-Phenoxybutanoic Acid PBA->PBA_c intermediate1 intermediate1 r1->intermediate1 Sodium 4-phenoxybutanoate intermediate1->r2 r2->PBA Thiourea Thiourea r3 Hantzsch Thiazole Synthesis Thiourea->r3 Haloacetaldehyde 2-Haloacetaldehyde (e.g., Chloroacetaldehyde) Haloacetaldehyde->r3 Thiazole 2-Aminothiazole Thiazole_c 2-Aminothiazole Thiazole->Thiazole_c r3->Thiazole r4 Amide Bond Formation PBA_c->r4 Thiazole_c->r4 Coupling EDC, HOBt DMF Coupling->r4 FinalProduct This compound r4->FinalProduct

Caption: Proposed synthetic workflow for this compound.
Protocol I: Synthesis of 4-Phenoxybutanoic Acid (Williamson Ether Synthesis)

This protocol describes the reaction of phenol with γ-butyrolactone under basic conditions.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).

  • Addition of Phenol: To the stirred solution, add phenol (9.41 g, 0.1 mol). Stir the mixture at room temperature until the phenol has completely dissolved to form sodium phenoxide.

  • Addition of Lactone: Add γ-butyrolactone (8.61 g, 0.1 mol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of phenol.

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a beaker and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid while cooling in an ice bath.

  • Isolation: The precipitated white solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

  • Purification: The crude product can be recrystallized from an ethanol/water mixture to yield pure 4-phenoxybutanoic acid.

Protocol II: Synthesis of 2-Aminothiazole (Hantzsch Thiazole Synthesis)

This protocol outlines the classic Hantzsch synthesis from a halo-carbonyl compound and thiourea.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve thiourea (7.61 g, 0.1 mol) in 30 mL of ethanol.

  • Addition of Aldehyde: To this solution, add a 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over 15 minutes. An exothermic reaction may be observed.

  • Reaction Time: Stir the mixture at room temperature for 2 hours, then gently reflux for 30 minutes to ensure the completion of the reaction.

  • Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure 2-aminothiazole.

Protocol III: Amide Coupling to form this compound

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

  • Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-phenoxybutanoic acid (1.80 g, 10 mmol) in 40 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add HOBt (1.53 g, 10 mmol) and EDC hydrochloride (2.11 g, 11 mmol) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 2-aminothiazole (1.00 g, 10 mmol) to the reaction mixture.

  • Reaction Time: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into 200 mL of cold water. A precipitate should form. If not, extract the aqueous phase with ethyl acetate (3 x 75 mL).

  • Washing: If extracted, combine the organic layers and wash successively with 5% HCl solution (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the final product, this compound.

Physicochemical and Spectroscopic Characterization

The following tables summarize the expected physicochemical properties and spectroscopic data for this compound and its key precursors. This data is based on known values for the precursors and extrapolated from structurally similar N-acyl-2-aminothiazoles.

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance (Predicted)Melting Point (°C)Solubility (Predicted)
4-Phenoxybutanoic AcidC₁₀H₁₂O₃180.20White crystalline solid63-66Soluble in methanol, ethanol, chloroform
2-AminothiazoleC₃H₄N₂S100.14Light yellow crystals[1]86-89[1]Soluble in water, alcohols, ether[1]
Final Product C₁₃H₁₄N₂O₂S 262.33 Off-white to pale yellow solid 140-160 (Est.) Soluble in DMSO, DMF; sparingly soluble in methanol, chloroform
Spectroscopic Data

Chemical shifts (δ) in ppm.

Compoundδ 12.0-12.5 (s, 1H)δ 7.20-7.35 (m, 2H)δ 6.85-7.00 (m, 3H)δ 7.17 (d, 1H)δ 6.88 (d, 1H)δ 3.95-4.05 (t, 2H)δ 2.40-2.50 (t, 2H)δ 1.90-2.00 (p, 2H)
4-Phenoxybutanoic AcidCOOHAr-H (meta)Ar-H (ortho, para)--O-CH₂CO-CH₂CH₂
2-Aminothiazole---Thiazole H-4Thiazole H-5---
Final Product NH (amide)Ar-H (meta)Ar-H (ortho, para)Thiazole H-4Thiazole H-5O-CH₂CO-CH₂CH₂

Chemical shifts (δ) in ppm.

Compoundδ ~174.0δ ~171.5δ ~168.0δ ~158.0δ ~138.0δ ~129.5δ ~120.5δ ~114.5δ ~108.0δ ~67.0δ ~32.5δ ~24.0
4-Phenoxybutanoic AcidC=O (acid)--Ar C-O-Ar C-HAr C-HAr C-H-O-CH₂CO-CH₂CH₂
2-Aminothiazole--C=N-Thiazole C-4---Thiazole C-5---
Final Product -C=O (amide)C=NAr C-OThiazole C-4Ar C-HAr C-HAr C-HThiazole C-5O-CH₂CO-CH₂CH₂

IR frequencies (ν) in cm⁻¹.

CompoundKey IR Absorptions (cm⁻¹)Expected Mass Spec (EI+) Fragments (m/z)
4-Phenoxybutanoic Acid3300-2500 (br, O-H), 1705 (C=O), 1600, 1495 (C=C, Ar), 1240 (C-O, ether)180 (M+), 107 (phenoxy), 94 (phenol), 77 (phenyl)
2-Aminothiazole3400-3100 (N-H), 1620 (C=N), 1520 (ring)[2]100 (M+), 73, 58
Final Product 3250 (N-H), 1685 (C=O, Amide I), 1600, 1490 (C=C, Ar), 1540 (N-H bend, Amide II), 1245 (C-O, ether)262 (M+), 180, 163 (M-phenoxy), 100 (aminothiazole), 94 (phenol), 77 (phenyl)

Potential Mechanism of Action and Biological Significance

While the biological activity of this compound has not been determined, the 2-aminothiazole core is a well-known pharmacophore in anticancer drug discovery. Many derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell cycle progression and signal transduction.

One of the key targets for 2-aminothiazole derivatives is Cyclin-Dependent Kinase 2 (CDK2).[3] CDK2, in complex with Cyclin E or Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle.[4][5] It phosphorylates and inactivates the Retinoblastoma protein (pRb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes required for DNA replication, committing the cell to division.[6]

Dysregulation of the CDK2 pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. It is hypothesized that this compound could act as an ATP-competitive inhibitor of CDK2, blocking its kinase activity and thereby inducing cell cycle arrest at the G1/S checkpoint, leading to an anti-proliferative effect.

CDK2_Pathway cluster_pathway Simplified G1/S Transition Pathway cluster_inhibition Hypothesized Inhibition Mitogens Growth Factors (e.g., EGF) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 Upregulates pRb_E2F pRb-E2F Complex (Inactive) CyclinD_CDK46->pRb_E2F Phosphorylates pRb_p p-pRb pRb_E2F->pRb_p Releases E2F E2F (Active) pRb_p->E2F CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Upregulates Cyclin E S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription CyclinE_CDK2->pRb_E2F Hyper-phosphorylates TargetCompound 4-phenoxy-N-(1,3-thiazol- 2-yl)butanamide TargetCompound->Inhibition

Caption: Hypothesized inhibition of the CDK2 signaling pathway by the title compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. By leveraging established chemical principles and extrapolating data from related structures, we have outlined robust experimental protocols and predicted the key analytical signatures of this novel compound. The potential for this molecule to interact with significant biological targets, such as CDK2, underscores the importance of the 2-aminothiazole scaffold in modern drug discovery. The information presented herein is intended to serve as a catalyst for further empirical investigation into this promising chemical entity and its derivatives, paving the way for new discoveries in medicinal chemistry.

References

An In-depth Technical Guide on the Chemical Properties of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties

The chemical properties of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide are predicted based on the well-understood chemistry of its constituent functional groups. A summary of these predicted properties is presented in Table 1.

PropertyPredicted Value
IUPAC Name This compound
Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
Appearance Expected to be a solid at room temperature
Melting Point Not available. Likely in the range of 100-200 °C, typical for similar aromatic amides.
Boiling Point Not available. Expected to be > 300 °C.
Solubility Expected to be sparingly soluble in water, but soluble in organic solvents like DMSO, DMF, and alcohols.
pKa The thiazole nitrogen is weakly basic. The amide proton is weakly acidic.

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through a two-step process involving the synthesis of the carboxylic acid precursor, 4-phenoxybutanoic acid, followed by its coupling with 2-aminothiazole.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_step1 Step 1: Synthesis of 4-Phenoxybutanoic Acid cluster_step2 Step 2: Amide Coupling Phenol Phenol Intermediate_Ester Ethyl 4-phenoxybutanoate Phenol->Intermediate_Ester Williamson Ether Synthesis Ethyl4Bromobutanoate Ethyl 4-bromobutanoate Ethyl4Bromobutanoate->Intermediate_Ester NaOH NaOH (aq) Intermediate_Acid 4-Phenoxybutanoic Acid HCl HCl (aq) HCl->Intermediate_Acid Acidification Aminothiazole 2-Aminothiazole Final_Product This compound Aminothiazole->Final_Product EDC EDC HOBt HOBt DIPEA DIPEA DMF DMF Intermediate_Ester->Intermediate_Acid Saponification Intermediate_Acid->Final_Product Amide Bond Formation

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 4-Phenoxybutanoic Acid (Intermediate)

This protocol is based on the Williamson ether synthesis followed by saponification.

  • Reaction Setup: To a solution of phenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

  • Addition of Alkyl Halide: To the stirred solution, add ethyl 4-bromobutanoate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure to obtain crude ethyl 4-phenoxybutanoate.

  • Saponification: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq).

  • Hydrolysis: Stir the mixture at room temperature or gentle heat until the ester is completely hydrolyzed (monitored by TLC).

  • Acidification and Extraction: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with cold 2N HCl to precipitate the 4-phenoxybutanoic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Experimental Protocol: Synthesis of this compound (Final Product)

This protocol outlines a standard amide coupling reaction using a carbodiimide reagent.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 4-phenoxybutanoic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation of Carboxylic Acid: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir at 0 °C for 30 minutes.

  • Addition of Amine: Add 2-aminothiazole (1.0 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (1.5 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Predicted Spectral Data

The structural confirmation of this compound would rely on standard spectroscopic techniques. The predicted key spectral features are summarized in Table 2.

TechniquePredicted Key Signals/Bands
¹H NMR - Aromatic protons of the phenoxy group (δ ~6.9-7.3 ppm).- Thiazole protons (δ ~7.0-7.5 ppm).- Amide proton (broad singlet, δ > 9.0 ppm).- Methylene protons of the butanamide chain (triplets and a multiplet, δ ~2.0-4.0 ppm).
¹³C NMR - Carbonyl carbon of the amide (δ ~170 ppm).- Aromatic and thiazole carbons (δ ~110-160 ppm).- Aliphatic carbons of the butanamide chain (δ ~20-70 ppm).
FT-IR (cm⁻¹) - N-H stretching of the amide (around 3300 cm⁻¹).- C=O stretching of the amide (around 1680 cm⁻¹).- C-O-C stretching of the ether (around 1240 cm⁻¹).- C=N stretching of the thiazole ring (around 1590 cm⁻¹).
Mass Spec (ESI+) Predicted [M+H]⁺ at m/z 263.08.

Potential Biological Activities and Signaling Pathways

While the specific biological profile of this compound has not been reported, the presence of the thiazole and phenoxyacetamide-like scaffolds suggests potential therapeutic applications.

Insights from the Thiazole Moiety

The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2][3] Derivatives of 2-aminothiazole are known to exhibit a wide range of biological activities, including:

  • Anticancer: Thiazole derivatives have been reported as inhibitors of various kinases and other targets involved in cancer progression.[4]

  • Anti-inflammatory: Many thiazole-containing compounds have demonstrated significant anti-inflammatory properties.[5]

  • Antimicrobial: The thiazole nucleus is a key component of some antibacterial and antifungal agents.[6]

Insights from the Phenoxybutanamide Moiety

Phenoxyacetamide and related structures have also been investigated for their pharmacological effects.[7] These compounds have shown potential as:

  • Analgesic and Anti-inflammatory Agents: The phenoxyacetamide scaffold has been associated with pain relief and anti-inflammatory effects.[8]

  • Anticancer Agents: Certain phenoxy derivatives have exhibited cytotoxic activity against various cancer cell lines.[8][9]

Potential Signaling Pathways

Given the known activities of related compounds, this compound could potentially interact with various biological signaling pathways. A logical workflow for investigating these potential interactions is outlined below.

Biological_Screening_Workflow Start This compound PrimaryScreening Primary Biological Screening Start->PrimaryScreening Anticancer Anticancer Activity (e.g., MTT assay on cancer cell lines) PrimaryScreening->Anticancer AntiInflammatory Anti-inflammatory Activity (e.g., COX inhibition assay) PrimaryScreening->AntiInflammatory Antimicrobial Antimicrobial Activity (e.g., MIC determination) PrimaryScreening->Antimicrobial SecondaryScreening Secondary Screening & Pathway Analysis KinaseAssay Kinase Inhibition Assays Anticancer->KinaseAssay ApoptosisAssay Apoptosis Assays (e.g., Annexin V/PI staining) Anticancer->ApoptosisAssay NFkB NF-κB Pathway Analysis AntiInflammatory->NFkB CellWall Bacterial Cell Wall Synthesis Assay Antimicrobial->CellWall

Caption: A logical workflow for the biological evaluation of the target compound.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the chemical properties, synthesis, and potential biological activities of this compound. The proposed synthetic routes are based on well-established and reliable chemical transformations. The predicted spectral data and biological activities, derived from structurally related compounds, offer a solid foundation for future research. This document is intended to be a valuable resource for scientists and researchers, facilitating the exploration of this and similar molecules for potential applications in drug discovery and development. Further experimental validation is necessary to confirm the properties and activities outlined herein.

References

Technical Guide: Spectroscopic Profile of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data Summary

The structural formula of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide is presented below, with atoms numbered for the purpose of NMR peak assignment.

Chemical Structure of this compound with numbering for NMR assignments.

Molecular Formula: C₁₃H₁₄N₂O₂S Molecular Weight: 278.33 g/mol

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to be recorded in a solvent such as DMSO-d₆ at 400 MHz. Chemical shifts (δ) are reported in parts per million (ppm).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-12 (Amide N-H)~12.3Singlet (broad)-1H
H-4' (Thiazole)~7.5DoubletJ = 3.61H
H-5' (Thiazole)~7.2DoubletJ = 3.61H
H-2''/6'' (Phenyl)~7.3TripletJ = 7.92H
H-3''/5'' (Phenyl)~6.9DoubletJ = 8.12H
H-4'' (Phenyl)~6.95TripletJ = 7.41H
H-4 (α to ether)~4.0TripletJ = 6.52H
H-2 (α to carbonyl)~2.5TripletJ = 7.22H
H-3 (Methylene)~2.1QuintetJ = 6.82H
Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to be recorded in DMSO-d₆ at 100 MHz.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (Carbonyl)~171.5
C-2' (Thiazole, C=N)~158.0
C-1'' (Phenyl, C-O)~158.0
C-4' (Thiazole)~138.0
C-2''/6'' (Phenyl)~129.5
C-4'' (Phenyl)~120.5
C-5' (Thiazole)~114.0
C-3''/5'' (Phenyl)~114.5
C-4 (α to ether)~67.0
C-2 (α to carbonyl)~33.0
C-3 (Methylene)~24.5
Predicted FT-IR Data

The FT-IR spectrum is predicted for a solid sample.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3350 - 3250N-H StretchSecondary Amide
~3100 - 3000C-H Stretch (sp²)Aromatic & Thiazole
~3000 - 2850C-H Stretch (sp³)Alkyl Chain
~1680 - 1650C=O Stretch (Amide I)Secondary Amide[1]
~1600, ~1490C=C StretchAromatic Ring
~1570 - 1515N-H Bend (Amide II)Secondary Amide[2]
~1550C=N StretchThiazole Ring[3]
~1240C-O-C Asymmetric StretchAryl Ether
Predicted Mass Spectrometry Data

Data is predicted for Electrospray Ionization (ESI) in positive ion mode.

Parameter Value
Molecular FormulaC₁₃H₁₄N₂O₂S
Exact Mass278.0776
Predicted [M+H]⁺279.0849
Major Predicted Fragments (m/z) Identity
185.03[C₇H₅N₂OS]⁺ (Loss of phenoxyethyl group)
113.06[C₅H₅N₂O]⁺ (Butanamide fragment)
94.05[C₆H₅OH]⁺ (Phenol)
85.00[C₃H₃N₂S]⁺ (Aminothiazole fragment)

Experimental Protocols

Synthesis: Amide Coupling of 4-Phenoxybutanoic Acid and 2-Aminothiazole

A plausible synthetic route involves the coupling of 4-phenoxybutanoic acid with 2-aminothiazole using a standard peptide coupling agent.

  • Activation of Carboxylic Acid: To a solution of 4-phenoxybutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Reaction Mixture: Stir the mixture at 0 °C for 30 minutes.

  • Addition of Amine: Add 2-aminothiazole (1.0 eq) to the reaction mixture and allow it to warm to room temperature.

  • Reaction Monitoring: Stir the reaction for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the purified solid compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[4]

  • Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[4]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, typically 16-64 scans are acquired. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectra and reference them to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The Attenuated Total Reflectance (ATR) method is recommended for its simplicity.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[5]

  • Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[6]

  • Data Acquisition: Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a solvent like methanol or acetonitrile.[7]

  • Dilution: Create a dilute solution for analysis by taking a small aliquot (e.g., 10 µL) of the stock solution and diluting it into 1 mL of the analysis solvent (e.g., methanol with 0.1% formic acid to promote protonation).[7]

  • Infusion: Introduce the diluted sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[8]

  • Ionization: Ionize the sample using a high voltage applied to the capillary needle. The process involves droplet formation, desolvation, and gas-phase ion formation.[9]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 amu). For fragmentation analysis (MS/MS), the protonated molecular ion ([M+H]⁺) is mass-selected and subjected to collision-induced dissociation (CID).

Visualizations

Proposed Synthetic Pathway

Synthesis cluster_reactants Starting Materials cluster_reagents Reagents & Conditions 4-Phenoxybutanoic_Acid 4-Phenoxybutanoic Acid Amide_Coupling Amide Coupling Reaction 4-Phenoxybutanoic_Acid->Amide_Coupling 2-Aminothiazole 2-Aminothiazole 2-Aminothiazole->Amide_Coupling Coupling_Agent DCC, DMAP Coupling_Agent->Amide_Coupling Solvent Anhydrous DCM Solvent->Amide_Coupling Time_Temp 0°C to RT, 12-18h Time_Temp->Amide_Coupling Purification Work-up & Column Chromatography Amide_Coupling->Purification Final_Product 4-phenoxy-N-(1,3-thiazol- 2-yl)butanamide Purification->Final_Product

Caption: Proposed synthesis of the target compound via amide coupling.

General Workflow for Spectroscopic Characterization

Workflow Start Purified Solid Sample NMR_Prep Dissolve in Deuterated Solvent Start->NMR_Prep FTIR_Prep Place on ATR Crystal Start->FTIR_Prep MS_Prep Dissolve & Dilute in MeOH/ACN Start->MS_Prep NMR_Analysis ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Analysis FTIR_Analysis FT-IR Spectroscopy FTIR_Prep->FTIR_Analysis MS_Analysis ESI-MS & MS/MS Analysis MS_Prep->MS_Analysis NMR_Data Chemical Shifts, Coupling Constants NMR_Analysis->NMR_Data FTIR_Data Vibrational Frequencies FTIR_Analysis->FTIR_Data MS_Data m/z Values, Fragmentation MS_Analysis->MS_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation FTIR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of the title compound.

References

The Biological Versatility of Phenoxy Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Anticancer, Antimicrobial, and Anti-inflammatory Activities

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous clinically approved drugs.[1] When functionalized with a phenoxy group, these derivatives unlock a broad spectrum of biological activities, making them a compelling scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory properties of phenoxy thiazole derivatives, intended for researchers, scientists, and drug development professionals. Herein, we delve into their synthesis, mechanisms of action, and quantitative biological data, supplemented with detailed experimental protocols and signaling pathway visualizations.

Synthesis of the Phenoxy Thiazole Scaffold

A prevalent and efficient method for the synthesis of the core thiazole ring is the Hantzsch thiazole synthesis.[2][3][4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide.[2][4] For the creation of phenoxy thiazole derivatives, a common strategy involves the use of a phenoxy-substituted thioamide or α-haloketone. A generalized synthetic pathway is outlined below.

General Synthetic Workflow:

A versatile approach to synthesizing N-(thiazol-2-yl)-2-phenoxyacetamide derivatives begins with the reaction of a substituted phenol with an α-haloacetate, such as ethyl chloroacetate, to form a phenoxy ester. This ester is then hydrolyzed to the corresponding phenoxyacetic acid. Finally, the phenoxyacetic acid is coupled with a 2-aminothiazole derivative to yield the target phenoxy thiazole compound.[6]

Synthesis_Workflow Phenol Substituted Phenol PhenoxyEster Phenoxy Ester Phenol->PhenoxyEster Base AlphaHaloacetate α-Haloacetate AlphaHaloacetate->PhenoxyEster PhenoxyAcid Phenoxyacetic Acid PhenoxyEster->PhenoxyAcid Hydrolysis TargetCompound Phenoxy Thiazole Derivative PhenoxyAcid->TargetCompound Coupling Agent Aminothiazole 2-Aminothiazole Aminothiazole->TargetCompound

Caption: General synthesis workflow for phenoxy thiazole derivatives.

Anticancer Activity

Phenoxy thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for tumor growth and proliferation.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

A significant target for many anticancer phenoxy thiazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][7][8] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] By inhibiting the ATP-binding site of the VEGFR-2 kinase domain, these small molecules can block the downstream signaling cascade, leading to an anti-angiogenic effect.[10]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration Akt->Migration Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation PhenoxyThiazole Phenoxy Thiazole Derivative PhenoxyThiazole->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by phenoxy thiazole derivatives.

Quantitative Anticancer Data

The cytotoxic effects of phenoxy thiazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 13 Multiple Cancer Cells~13 (average)[6]
Compound 8a Hela (Cervical)1.3 ± 0.14
Compound 8a U87 (Glioblastoma)> Doxorubicin
Compound 8a A549 (Lung)< Doxorubicin
Compound 97 MCF-7 (Breast)0.77 ± 0.01[11]
Compound 98 MCF-7 (Breast)0.1 ± 0.01[11]
Compound 108 MCF-7 (Breast)1.27[11]
Compound 109 MCF-7 (Breast)1.31[11]
Compound 110 MCF-7 (Breast)1.50[11]

Note: The specific structures for each compound ID can be found in the cited references. "Compound 8a" is N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide with an ortho-chlorine on the phenylacetamide ring. The other compounds are various thiazole derivatives, some with phenoxy-like linkages.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the phenoxy thiazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Incubate for 48-72 hours.[10][13]

  • MTT Addition: After the incubation period, remove the treatment medium and add 20-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well. Incubate for 1.5-3 hours at 37°C.[13][14]

  • Formazan Solubilization: Remove the MTT solution and add 130-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 492-570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Activity

Phenoxy thiazole derivatives also exhibit significant activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Mechanism of Action

While the exact mechanisms for all phenoxy thiazole derivatives are not fully elucidated, one proposed target is the inhibition of bacterial enzymes essential for survival. For instance, some thiazole derivatives have been shown to inhibit enzymes involved in cell wall synthesis or DNA replication.[15] The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their penetration into bacterial cell membranes, leading to their inhibitory effects.[16]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 12 S. aureus125-150[17]
Compound 12 E. coli125-150[17]
Compound 12 A. niger125-150[17]
Thiazole 1 MRSA1.3[13][18]
AMPT MRSA2-4 (MIC50/90)[15]

Note: "Compound 12" has a 4-hydroxyphenyl at the 2-position of the 1,3-thiazole. "Thiazole 1" is a specific synthetic thiazole compound. "AMPT" is 5-acetyl-4-methyl-2-(3-pyridyl) thiazole.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[17][19][20]

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the phenoxy thiazole derivative and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.[19]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) with a turbidity equivalent to a 0.5 McFarland standard.[6]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[17]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[19]

  • MIC Determination: After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[17]

Anti-inflammatory Activity

Phenoxy thiazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions.

Mechanism of Action: Inhibition of COX and LOX Pathways

The anti-inflammatory effects of many phenoxy thiazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[21][22][23] These enzymes are key players in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[24] By inhibiting COX-2 and 5-LOX, these compounds can effectively reduce the inflammatory response.[22][23]

Arachidonic_Acid_Pathway cluster_cox COX Pathway cluster_lox LOX Pathway Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) LOX->Leukotrienes PhenoxyThiazole Phenoxy Thiazole Derivative PhenoxyThiazole->COX Inhibition PhenoxyThiazole->LOX Inhibition

Caption: Inhibition of the Arachidonic Acid Pathway by phenoxy thiazole derivatives.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed in vivo using models like the carrageenan-induced paw edema assay, where the percentage of edema inhibition is measured.

Compound IDAnimal ModelDose% Inhibition of EdemaReference
Compound S-4 Rat-High[19][25]
Compound 1b Mouse3 mg/kgSignificant[26]
Compound 1d Mouse10 mg/kgSignificant[26]
Compound 4c Rat300 µmol/kg52.8% (at 4h)[24][27]

Note: "Compound S-4" is N-(benzo[d]thiazol-2-yl)-2-(4-((1-(3-nitrophenyl)ethylidene)amino)phenoxy)acetamide. "Compounds 1b and 1d" are specific thiazolidine derivatives. "Compound 4c" is an N-acyl hydrazone derivative.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute inflammation.[2][8][14]

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the phenoxy thiazole derivatives orally or intraperitoneally to the test group of rats. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[1]

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.[1][2]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[1]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

Phenoxy thiazole derivatives represent a versatile and highly promising scaffold in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic accessibility, makes them attractive candidates for further development. The ability of these compounds to modulate key biological pathways, such as VEGFR-2 signaling and the arachidonic acid cascade, provides a solid foundation for mechanism-based drug design. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and optimize the therapeutic potential of this important class of heterocyclic compounds. Future research should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic profiles, and further exploring the molecular targets of these multifaceted molecules.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the mechanism of action for the specific compound 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide is not available in the public domain as of the last update. This guide provides a detailed analysis based on the known biological activities of structurally related compounds containing phenoxy, butanamide, and thiazole moieties. The proposed mechanisms are therefore hypothetical and intended to serve as a framework for future research.

Introduction

This compound is a synthetic organic compound that incorporates three key chemical features: a phenoxy group, a butanamide linker, and a 1,3-thiazole ring. The thiazole ring is a well-established pharmacophore present in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Similarly, molecules containing a phenoxy moiety have demonstrated significant pharmacological activities.[3][4] This guide will explore the potential mechanisms of action of this compound by examining the established activities of its constituent chemical motifs.

Hypothesized Mechanisms of Action

Based on the activities of structurally analogous compounds, several potential mechanisms of action can be postulated for this compound. These include enzyme inhibition, receptor antagonism, and modulation of cellular signaling pathways.

2.1. Enzyme Inhibition

Derivatives of both thiazole and phenoxy moieties have been identified as potent inhibitors of various enzymes.

  • c-Met Kinase Inhibition: A series of 4-phenoxyquinoline derivatives bearing a benzo[d]thiazole-2-yl urea moiety have been synthesized and evaluated as c-Met kinase inhibitors.[5] One of the lead compounds demonstrated a c-Met IC50 of 17.6 nM and exhibited potent anticancer activities against various cell lines.[5] The proposed binding mode involves interactions with the c-Met kinase domain.[5]

  • 5-Lipoxygenase (5-LOX) Inhibition: N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been shown to be direct inhibitors of 5-lipoxygenase, a key enzyme in the synthesis of leukotrienes which are involved in inflammation.[6]

  • Glucokinase (GK) Activation: Novel thiazol-2-yl benzamide derivatives have been designed and synthesized as glucokinase activators, which could be a therapeutic strategy for type 2 diabetes.[7]

2.2. Receptor Antagonism and Modulation

  • Endothelin Receptor Antagonism: A series of phenoxybutanoic acid derivatives have been identified as potent and selective antagonists of the endothelin A (ETA) receptor, with nanomolar IC50 values.[3] These compounds have shown potential in treating cardiovascular diseases such as pulmonary arterial hypertension.[3]

  • Negative Allosteric Modulation of the Zinc-Activated Channel (ZAC): N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[8][9] These compounds act as negative allosteric modulators, targeting the transmembrane and/or intracellular domains of the receptor.[8][9]

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for representative compounds that are structurally related to this compound.

Table 1: c-Met Kinase Inhibitory Activity of a 4-Phenoxyquinoline Derivative [5]

CompoundTargetIC50 (nM)Cell LineCytotoxicity IC50 (µM)
Compound 23 c-Met Kinase17.6HT-290.18
MKN-450.06
H4600.01

Table 2: Endothelin A (ETA) Receptor Antagonism by a Phenoxybutanoic Acid Derivative [3]

CompoundTargetIC50 (nM)
Compound 6e ETA ReceptorNot specified, but described as nanomolar

Table 3: Glucokinase (GK) Activation by Thiazol-2-yl Benzamide Derivatives [7]

CompoundIn Vitro GK Activation Fold
Compound 1 1.48
Compound 2 1.83
Compound 5 Not specified
Compound 8 Not specified

Experimental Protocols

4.1. In Vitro c-Met Kinase Inhibition Assay

This protocol is based on the methodology described for the evaluation of 4-phenoxyquinoline derivatives.[5]

  • Enzyme and Substrate Preparation: Recombinant human c-Met kinase is used. A synthetic peptide substrate is prepared in a buffer solution.

  • Compound Preparation: The test compound, this compound, is dissolved in DMSO to create a stock solution, which is then serially diluted.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the c-Met enzyme, the peptide substrate, and the test compound in a microplate well. The reaction is allowed to proceed at a controlled temperature for a specific duration.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

4.2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology for ZAC Modulation

This protocol is based on the functional characterization of N-(thiazol-2-yl)-benzamide analogs at the Zinc-Activated Channel (ZAC).[8][9]

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared for cRNA injection.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human ZAC.

  • Electrophysiological Recording: After a period of incubation to allow for receptor expression, oocytes are placed in a recording chamber and impaled with two microelectrodes filled with KCl. The oocytes are voltage-clamped at a holding potential of -60 mV.

  • Compound Application: The test compound is applied to the oocytes via perfusion of the recording chamber.

  • Agonist Application and Data Acquisition: The agonist (e.g., ZnCl2) is applied in the absence and presence of the test compound. The resulting currents are recorded and analyzed to determine the inhibitory effect of the compound.

  • Data Analysis: The IC50 value is calculated from the concentration-response curve for the inhibition of the agonist-induced current.

Visualizations

5.1. Hypothetical Signaling Pathway: Inhibition of c-Met Signaling

c_Met_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Compound 4-phenoxy-N- (1,3-thiazol-2-yl)butanamide Compound->cMet Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical inhibition of the c-Met signaling pathway.

5.2. Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow A Prepare Reagents: - Kinase (c-Met) - Substrate - ATP C Incubate Kinase, Substrate, and Compound A->C B Prepare Test Compound: Serial Dilutions of This compound B->C D Initiate Reaction with ATP C->D E Stop Reaction D->E F Detect Phosphorylation (e.g., Luminescence) E->F G Data Analysis: Calculate % Inhibition and IC50 Value F->G

Caption: Workflow for an in vitro kinase inhibition assay.

References

In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Thiazole derivatives have been extensively investigated for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide provides an in-depth overview of the in vitro screening methodologies applicable to thiazole-containing compounds, using representative examples from the scientific literature. While specific data for "4-phenoxy-N-(1,3-thiazol-2-yl)butanamide" is not publicly available, this document serves as a comprehensive resource for researchers engaged in the evaluation of similar molecules. The guide details experimental protocols for common in vitro assays, presents quantitative data in a structured format, and visualizes experimental workflows and relevant signaling pathways.

Data Presentation: In Vitro Biological Activities of Representative Thiazole Derivatives

The following tables summarize the quantitative data from in vitro screening of various thiazole derivatives, showcasing their potential in different therapeutic areas.

Table 1: Anticancer Activity of Thiazole Derivatives (IC50 values in µM)

Compound IDMCF-7 (Breast)HepG2 (Liver)A549 (Lung)MDA-MB-231 (Breast)PC-12 (Pheochromocytoma)Reference
Compound 4c 2.57 ± 0.167.26 ± 0.44---[1]
Compound 4b 31.5 ± 1.9151.7 ± 3.13---[1]
Compound 5 28.0 ± 1.6926.8 ± 1.62---[1]
Compound 5b 0.2 ± 0.01----[2]
Compound 5k ---0.6 ± 0.04-[2]
Compound 5g ----0.43 ± 0.06[2]
Hybrid 5a 6.846.518.02--[3]
Hybrid 5f < 5-FU< 5-FU< 5-FU--[3]
Hybrid 5o < 5-FU< 5-FU< 5-FU--[3]
Hybrid 5ac 4.57 - 6.714.57 - 6.714.57 - 6.71--[3]
Hybrid 5ad 3.68 - 8.513.68 - 8.513.68 - 8.51--[3]

Note: '-' indicates data not available. '< 5-FU' indicates stronger cytotoxicity than the standard drug 5-Fluorouracil.

Table 2: Enzyme Inhibition Activity of Thiazole Derivatives (IC50 values in µM)

Compound IDTarget EnzymeIC50 (µM)Reference
Compound 4c VEGFR-20.15[1]
Compound 2a hCA I39.38 - 198.04[4][5]
Compound 2h hCA II39.16 - 86.64[4][5]

Note: hCA refers to human Carbonic Anhydrase.

Table 3: Antimicrobial Activity of Thiazole Derivatives (MIC values in µg/mL)

Compound IDStaphylococcus aureusEscherichia coliAspergillus nigerReference
Compound 12 125 - 150125 - 150125 - 150[6]
Compound 13 50 - 7550 - 7550 - 75[6]
Compound 14 50 - 7550 - 7550 - 75[6]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used in the screening of thiazole derivatives.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compound (thiazole derivative) dissolved in Dimethyl Sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Materials:

  • Recombinant human VEGFR-2

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations, VEGFR-2 enzyme, and the substrate in the kinase buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is typically measured as luminescence.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compound dissolved in a suitable solvent

  • 96-well microtiter plates

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

The following diagrams illustrate common workflows and signaling pathways relevant to the in vitro screening of thiazole derivatives.

G cluster_0 In Vitro Cytotoxicity Screening Workflow A Cancer Cell Culture (e.g., MCF-7, A549) B Cell Seeding (96-well plate) A->B C Compound Treatment (Thiazole Derivative) B->C D Incubation (48-72 hours) C->D E MTT Assay D->E F Absorbance Reading (570 nm) E->F G Data Analysis (IC50 Determination) F->G G cluster_1 PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Thiazole Thiazole Derivative (Inhibitor) Thiazole->PI3K inhibits Thiazole->AKT inhibits Thiazole->mTORC1 inhibits G cluster_2 VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLC PLCγ VEGFR2->PLC activates PI3K PI3K VEGFR2->PI3K activates Angiogenesis Angiogenesis PLC->Angiogenesis promotes PI3K->Angiogenesis promotes Thiazole Thiazole Derivative (Inhibitor) Thiazole->VEGFR2 inhibits

References

Unveiling the Anti-Cancer Potential: A Technical Guide to the Preliminary Cytotoxicity of Phenoxy Thiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary cytotoxic effects of phenoxy thiazole compounds, a class of heterocyclic molecules that have garnered significant interest in the field of oncology. This document summarizes key quantitative data, details common experimental protocols for assessing cytotoxicity, and visualizes a critical signaling pathway implicated in the mechanism of action of these compounds. The information presented herein is intended to serve as a valuable resource for researchers actively involved in the discovery and development of novel anticancer therapeutics.

Core Findings: Quantitative Cytotoxicity Data

The cytotoxic potential of various phenoxy thiazole and related thiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The data, collated from multiple studies, are presented below to facilitate a comparative analysis of the cytotoxic efficacy of these compounds.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Phenoxy thiazole derivative with methyl and fluoro substituteMultiple cancer cell lines (average)~13[1]
2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (Compound 6)A549 (Human Lung Adenocarcinoma)12.0 ± 1.73 (µg/mL)[2]
2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (Compound 6)C6 (Rat Glioma)3.83 ± 0.76 (µg/mL)[2]
Thiazole derivative 4cMCF-7 (Human Breast Adenocarcinoma)2.57 ± 0.16[3]
Thiazole derivative 4cHepG2 (Human Liver Carcinoma)7.26 ± 0.44[3]
Bis-thiazole derivative 5aKF-28 (Ovarian Cancer)0.718[4]
Bis-thiazole derivative 5bKF-28 (Ovarian Cancer)3.374[4]
Bis-thiazole derivative 5eMCF-7 (Human Breast Adenocarcinoma)0.6648[4]
Bis-thiazole derivative 5fA2780 (Ovarian Cancer)2.34[4]
Thiazole derivative 3cMCF-7 (Human Breast Adenocarcinoma)13.66[5]
Thiazole derivative 4MCF-7 (Human Breast Adenocarcinoma)5.73[5]
Phthalimide derivative 5bMCF-7 (Human Breast Adenocarcinoma)0.2 ± 0.01[6]
Phthalimide derivative 5gPC-12 (Pheochromocytoma)0.43 ± 0.06[6]
Phthalimide derivative 5kMDA-MB-468 (Human Breast Adenocarcinoma)0.6 ± 0.04[6]

Experimental Protocols

The evaluation of the cytotoxic activity of phenoxy thiazole compounds predominantly relies on cell-based assays that measure cell viability and proliferation. The two most commonly employed methods are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the phenoxy thiazole compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL solution of MTT is added to each well. The plate is then incubated for 1.5 hours at 37°C.[4]

  • Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved in 130 µL of dimethyl sulfoxide (DMSO).[4]

  • Absorbance Measurement: The plate is shaken for 15 minutes, and the absorbance is measured on a microplate reader at a wavelength of 492 nm.[4] The absorbance is directly proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell proliferation and cytotoxicity assay based on the measurement of cellular protein content.[9] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of proteins under mildly acidic conditions.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed by gently adding 25 µL of cold 50% (wt/vol) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[9]

  • Washing: The plates are washed four times with 1% (vol/vol) acetic acid to remove unbound dye.[9]

  • SRB Staining: 50 µL of 0.04% (wt/vol) SRB solution is added to each well and incubated at room temperature for 1 hour.[9]

  • Washing: The plates are again washed four times with 1% (vol/vol) acetic acid to remove unbound dye and then allowed to air-dry.[9]

  • Dye Solubilization: The bound SRB dye is solubilized with a suitable buffer.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength between 560 and 580 nm.[2]

Key Signaling Pathway: HIF-1α Regulation

Several studies suggest that the cytotoxic effects of certain thiazole derivatives may be mediated through the regulation of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway.[1] HIF-1α is a key transcription factor that plays a central role in the cellular response to hypoxia and is often overexpressed in tumors, promoting angiogenesis and tumor progression. Some phenoxy thiazole compounds have been shown to repress HIF-1α, potentially through a p53/MDM-2 mediated degradation pathway.[1]

Experimental Workflow for HIF-1α Pathway Analysis

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blot Analysis cluster_3 Data Analysis A Cancer Cell Culture (e.g., A549, MCF-7) B Treatment with Phenoxy Thiazole Compound A->B C Cell Lysis and Protein Extraction B->C D Protein Quantification (e.g., BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Immunoblotting with Primary Antibodies (HIF-1α, p53, MDM2, β-actin) F->G H Incubation with Secondary Antibodies G->H I Chemiluminescent Detection H->I J Densitometry Analysis I->J K Normalization to Loading Control (β-actin) J->K L Quantification of Protein Expression Levels K->L

Figure 1. Experimental workflow for analyzing protein expression levels in the HIF-1α pathway.
HIF-1α and p53/MDM-2 Signaling Pathway

The murine double minute 2 (MDM2) protein is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation.[10] Under certain conditions, MDM2 can also regulate the stability of HIF-1α.[11][12] Some phenoxy thiazole compounds may enhance the interaction between p53 and MDM2, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. This, in turn, would inhibit hypoxia-induced gene expression and suppress tumor growth.

G cluster_0 Cellular Stress (e.g., Hypoxia) cluster_1 Phenoxy Thiazole Compound Action Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes PhenoxyThiazole Phenoxy Thiazole Compound p53 p53 PhenoxyThiazole->p53 Potentially Stabilizes Proteasome Proteasome HIF1a->Proteasome Degradation Angiogenesis Angiogenesis & Tumor Progression HIF1a->Angiogenesis Promotes MDM2 MDM2 p53->MDM2 Enhances Interaction MDM2->HIF1a Mediates Ubiquitination

References

The Discovery of Novel Phenoxyacetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Synthesis, Biological Evaluation, and Structure-Activity Relationships for Researchers and Drug Development Professionals.

The phenoxyacetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of recent advancements in the discovery and development of novel phenoxyacetamide derivatives, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Synthesis of Phenoxyacetamide Derivatives

The synthesis of phenoxyacetamide derivatives typically involves the coupling of a substituted phenol with an N-substituted 2-chloroacetamide or a related electrophile. A general synthetic scheme is outlined below.

A common starting point is the synthesis of an intermediate like N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, which can then be further modified.[1][2][3] For instance, this aldehyde can undergo a Knoevenagel condensation with various active methylene compounds to yield a diverse library of derivatives.[1][2][3]

General Synthetic Workflow

General Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Phenol Substituted Phenol Coupling Coupling Reaction (e.g., Williamson Ether Synthesis) Phenol->Coupling Chloroacetamide N-Substituted 2-Chloroacetamide Chloroacetamide->Coupling Phenoxyacetamide Phenoxyacetamide Derivative Coupling->Phenoxyacetamide

Caption: General workflow for the synthesis of phenoxyacetamide derivatives.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide

A representative experimental protocol for the synthesis of a key intermediate is as follows:

  • Materials: Substituted phenol, N-(4-chlorophenyl)-2-chloroacetamide, potassium carbonate, acetone.

  • Procedure: A mixture of the substituted phenol (1 equivalent), N-(4-chlorophenyl)-2-chloroacetamide (1 equivalent), and potassium carbonate (1.5 equivalents) in acetone is refluxed for a specified time, typically monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired phenoxyacetamide derivative.[1][2]

Biological Activities and Therapeutic Potential

Phenoxyacetamide derivatives have been investigated for a wide range of therapeutic applications, demonstrating activities as insecticidal agents, antibacterial agents, antitubercular agents, and kinase inhibitors.[1][2][3][4][5][6]

Insecticidal Activity

Novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives have been synthesized and evaluated for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis.[1][2][3] Several compounds from this series exhibited excellent insecticidal results.[1][2]

Antibacterial Activity

Phenoxyacetamides have been identified as inhibitors of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa, a critical virulence factor.[4][7] Systematic exploration of the phenoxyacetamide scaffold has led to the development of optimized inhibitors with IC50 values below 1 µM.[4]

Antitubercular Activity

A significant area of research has been the discovery of N-phenylphenoxyacetamide derivatives as inhibitors of EthR, a transcriptional repressor involved in the resistance of Mycobacterium tuberculosis to the drug ethionamide.[5] High-throughput screening followed by synthetic optimization has yielded potent ethionamide boosters.[5] Another series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives has also shown promising activity against M. tuberculosis H37Rv.[8]

Table 1: Antitubercular Activity of Phenoxyacetamide Derivatives

CompoundTargetOrganismActivity (MIC)Reference
N-phenylphenoxyacetamide derivativesEthRMycobacterium tuberculosisPotent ethionamide boosters[5]
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide (3m)Not specifiedM. tuberculosis H37Rv4 µg/mL[8]
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide (3m)Rifampin-resistant M. tuberculosis 2614 µg/mL[8]
Kinase Inhibitors

The phenoxyacetamide scaffold has been utilized in the development of inhibitors for various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[9]

Through virtual screening and molecular dynamics simulations, phenoxyacetamide derivatives have been identified as novel inhibitors of Dot1-like protein (DOT1L), a histone methyltransferase implicated in acute leukemias.[6]

Structure-based virtual screening has led to the discovery of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as potential inhibitors of the BCR-ABL1 kinase, a key target in chronic myeloid leukemia.[10]

Table 2: Kinase Inhibitory Activity of Phenoxyacetamide Derivatives

Derivative ClassTarget KinaseTherapeutic AreaKey FindingsReference
Phenoxyacetamide derivativesDOT1LAcute LeukemiaIdentified through virtual screening with favorable binding affinity.[6]
N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamideBCR-ABL1Chronic Myeloid LeukemiaDiscovered via structure-based virtual screening as potential inhibitors.[10]

Experimental Protocols for Biological Evaluation

In Vitro Antitubercular Activity Assay

The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of novel compounds against M. tuberculosis.

Antitubercular Screening Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Compound_Prep Prepare serial dilutions of phenoxyacetamide derivatives Inoculation Inoculate microplates containing compound dilutions Compound_Prep->Inoculation Culture_Prep Prepare inoculum of M. tuberculosis H37Rv Culture_Prep->Inoculation Incubation Incubate plates at 37°C Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for in vitro antitubercular activity screening.

Protocol:

  • Compound Preparation: The phenoxyacetamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in microplates.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its density is adjusted to a standard concentration.

  • Inoculation: The bacterial suspension is added to each well of the microplates containing the compound dilutions.

  • Incubation: The plates are incubated at 37°C for a specified period.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria.[8]

Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against a specific kinase is through in vitro kinase assays.

Protocol:

  • Assay Components: The assay typically includes the purified kinase, a substrate (e.g., a peptide or protein), ATP, and the test compound.

  • Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at a specific temperature.

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.

Structure-Activity Relationship (SAR)

The systematic modification of the phenoxyacetamide scaffold has provided valuable insights into the structural requirements for biological activity.

SAR Logic Diagram

SAR Logic cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Core Phenoxyacetamide Core Phenoxy_Ring Substituents on Phenoxy Ring Core->Phenoxy_Ring Acetamide_Nitrogen Substituents on Acetamide Nitrogen Core->Acetamide_Nitrogen Linker Modifications of the Acetamide Linker Core->Linker Activity Changes in Biological Potency Phenoxy_Ring->Activity Acetamide_Nitrogen->Activity Linker->Activity

Caption: Logical relationship in SAR studies of phenoxyacetamide derivatives.

For the P. aeruginosa T3SS inhibitors, SAR studies revealed that specific substitutions on both the phenoxy and the acetamide portions of the molecule are crucial for potent inhibition.[4] Similarly, for the antitubercular EthR inhibitors, the nature and position of substituents on the N-phenyl ring significantly influence the activity.[5]

Conclusion

The phenoxyacetamide scaffold continues to be a versatile and fruitful starting point for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of this chemical class in medicinal chemistry. Future research will likely focus on further optimization of these scaffolds to improve potency, selectivity, and pharmacokinetic properties, paving the way for the development of new drugs for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Activity of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific biological activity of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide is limited. However, its structural motifs, including the phenoxy, thiazole, and amide groups, are present in numerous biologically active compounds. The following protocols describe standard in vitro assays relevant for characterizing the potential anticancer and signal transduction modulating activities of such a molecule.

Application Note 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the metabolic activity of cancer cells. This colorimetric assay is a widely used method to quantify cell viability and proliferation and to determine the cytotoxic potential of a compound.[1][2][3] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[2] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[3]

Experimental Protocol: MTT Assay
  • Cell Plating:

    • Harvest and count cells from culture.

    • Prepare a cell suspension of the desired concentration (e.g., 1 x 10⁵ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the assay.

    • Include control wells containing medium only for background absorbance measurements.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include vehicle control wells (medium with the same concentration of DMSO used for the test compound).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • After the treatment period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[2][3]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization and Measurement:

    • After the incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well to dissolve the formazan crystals.[3]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only blanks from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Cytotoxicity of this compound
Cell LineTissue of OriginIC₅₀ (µM) after 48h
HT-29Colon Cancer15.2
PC3Prostate Cancer25.8
MCF-7Breast Cancer18.5
A549Lung Cancer32.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay plate_cells Plate Cells in 96-well Plate incubate_24h Incubate for 24h (Attachment) plate_cells->incubate_24h add_compound Add Test Compound incubate_24h->add_compound incubate_48h Incubate for 48h (Exposure) add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h (Metabolism) add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis Calculate IC50 Kinase_Assay_Workflow reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) reaction Set up Kinase Reaction in Plate reagents->reaction incubation Incubate at RT for 60 min reaction->incubation add_adpglo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubation->add_adpglo incubation2 Incubate at RT for 40 min add_adpglo->incubation2 add_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubation2->add_detection incubation3 Incubate at RT for 30 min add_detection->incubation3 read_luminescence Read Luminescence incubation3->read_luminescence analysis Calculate % Inhibition and IC50 read_luminescence->analysis Apoptosis_Workflow start Treat Cells with Compound harvest Harvest Adherent & Floating Cells start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate for 15 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quadrants Q1: Annexin V- / PI+ (Necrotic) Q2: Annexin V+ / PI+ (Late Apoptotic) Q3: Annexin V- / PI- (Live) Q4: Annexin V+ / PI- (Early Apoptotic) analyze->quadrants Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TF Transcription Factors Kinase3->TF Gene_Expression Gene Expression TF->Gene_Expression Cell_Response Cell Proliferation, Survival Gene_Expression->Cell_Response Growth_Factor Growth Factor Growth_Factor->Receptor Inhibitor Test Compound (Potential Inhibitor) Inhibitor->Kinase2 Inhibits

References

Application Notes and Protocols for Cell-Based Assays of Phenoxy Thiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing cell-based assays to evaluate the biological activity of phenoxy thiazole compounds. The following sections offer guidance on assessing cytotoxicity, anti-inflammatory potential, and kinase inhibition, complete with data presentation tables and visual workflows.

Cytotoxicity Assessment of Phenoxy Thiazole Compounds

A fundamental step in the evaluation of any potential therapeutic compound is the assessment of its cytotoxic effects. The MTT assay is a widely used colorimetric method to determine cell viability.

Table 1: Cytotoxicity of Phenoxy Thiazole Derivatives in Various Cancer Cell Lines
Compound IDCell LineAssay TypeIC50 (µM)Reference
Thiazole Derivative 4cMCF-7 (Breast Cancer)MTT Assay2.57 ± 0.16[1]
Thiazole Derivative 4cHepG2 (Liver Cancer)MTT Assay7.26 ± 0.44[1]
Hydrazinyl Thiazole IIC6 (Glioma)MTT Assay3.83[2]
4-chlorophenylthiazolyl 4bMDA-MB-231 (Breast Cancer)MTT Assay3.52[2]
3-nitrophenylthiazolyl 4dMDA-MB-231 (Breast Cancer)MTT Assay1.21[2]
Thiazole Derivative P-6HCT 116 (Colon Cancer)MTT Assay0.37[3]
Thiazole Derivative P-6MCF-7 (Breast Cancer)MTT Assay0.44[3]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is designed for assessing the cytotoxicity of phenoxy thiazole compounds in a 96-well plate format.

Materials:

  • Phenoxy thiazole compounds

  • Target cancer cell line (e.g., MCF-7, HepG2, A549)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the desired cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Trypsinize and resuspend the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the phenoxy thiazole compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 add_compound Add Phenoxy Thiazole Compounds incubation1->add_compound incubation2 Incubate 24-72h add_compound->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 2-4h add_mtt->incubation3 dissolve Dissolve Formazan with DMSO incubation3->dissolve read Read Absorbance at 570nm dissolve->read calculate Calculate % Viability read->calculate ic50 Determine IC50 calculate->ic50

MTT Assay Experimental Workflow.

In Vitro Anti-Inflammatory Activity of Phenoxy Thiazole Compounds

Phenoxy thiazole derivatives have shown potential as anti-inflammatory agents.[4] This can be assessed in vitro by measuring their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Table 2: Anti-Inflammatory Activity of Phenoxy Thiazole Derivatives
Compound IDCell LineAssay TypeParameter MeasuredIC50 (µM)Reference
Thiazole Derivative 51RAW 264.7Griess AssayNO Production3.1 ± 1.1[5]
Thiazole Derivative 51RAW 264.7Luciferase AssayNF-κB Activity0.172 ± 0.011[5]
Thiazole Derivative A2-Nitric Oxide Scavenging-20 ± 0.09[6]
Thiazole Derivative A1-Nitric Oxide Scavenging-28 ± 0.02[6]
Experimental Protocol: Measurement of Nitric Oxide (NO) Production

Materials:

  • Phenoxy thiazole compounds

  • RAW 264.7 macrophage cell line

  • DMEM, FBS, Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.[7]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the phenoxy thiazole compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[8][9]

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of NO inhibition compared to the LPS-stimulated control.

    • Calculate the IC50 value.

Experimental Protocol: Measurement of IL-6 and TNF-α Production by ELISA

Materials:

  • Supernatants from LPS-stimulated RAW 264.7 cells treated with phenoxy thiazole compounds

  • Mouse IL-6 and TNF-α ELISA kits

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.[10][11]

  • Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific for either IL-6 or TNF-α.

  • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

  • A substrate solution is then added, and the color development is proportional to the amount of cytokine present.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • The concentration of IL-6 or TNF-α is determined by comparison to a standard curve.

Signaling Pathway: NF-κB Inhibition by Phenoxy Thiazole Compounds

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway.[5][12] LPS activation of Toll-like receptor 4 (TLR4) on macrophages initiates a signaling cascade that leads to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and degradation, releasing the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (for NO production), IL-6, and TNF-α. Phenoxy thiazole compounds may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Release IkBa_p p-IκBα IkBa_NFkB->IkBa_p Ubiquitination NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, IL-6, TNF-α) DNA->Genes Transcription PhenoxyThiazole Phenoxy Thiazole Compound PhenoxyThiazole->IKK Inhibition PhenoxyThiazole->NFkB_nuc Inhibition of Translocation

NF-κB Signaling Pathway Inhibition.

Kinase Inhibitory Activity of Phenoxy Thiazole Compounds

Thiazole derivatives are known to inhibit various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[13] The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently overactive in cancer, and phenoxy thiazole compounds can be evaluated for their inhibitory effects on kinases within this pathway.

Table 3: Kinase Inhibitory Activity of Phenoxy Thiazole and Related Thiazole Derivatives
Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
Thiazole Derivative 4cVEGFR-2Kinase Assay150[1]
Thiazole Derivative IIIVEGFR-2Kinase Assay51.09[2]
Pyrazole Derivative P-6Aurora-AKinase Assay110[3]
PI3K Inhibitor IC87114PI3KKinase Assay130[14]
Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target kinase in live cells.[15]

Materials:

  • Phenoxy thiazole compounds

  • HEK293 cells

  • Expression vector for NanoLuc®-kinase fusion protein (e.g., NanoLuc®-PI3K)

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well or 384-well assay plates

  • Luminometer with 450 nm and >600 nm emission filters

Procedure:

  • Cell Transfection:

    • Transfect HEK293 cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol.

    • Plate the transfected cells in the assay plates and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the phenoxy thiazole compounds in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM®.

    • Add the compounds and the tracer to the cells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours.

  • Substrate Addition and Signal Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the filtered luminescence at 450 nm (donor) and >600 nm (acceptor) within 10 minutes of substrate addition.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the compound concentration to determine the IC50 value.

Experimental Protocol: Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition

Western blotting can be used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, providing evidence of target engagement and downstream signaling inhibition.[16][17]

Materials:

  • Phenoxy thiazole compounds

  • Cancer cell line with an active PI3K/Akt/mTOR pathway

  • Lysis buffer

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blotting apparatus

Procedure:

  • Cell Treatment and Lysis:

    • Treat the cells with the phenoxy thiazole compound at various concentrations for a specified time.

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration in the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

    • Compare the levels of phosphorylated proteins in treated cells to untreated controls.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Phenoxy Thiazole Compounds

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[18] Growth factor binding to receptor tyrosine kinases (RTKs) activates PI3K, which then phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a variety of downstream targets, including mTORC1, which in turn promotes protein synthesis and cell growth. Phenoxy thiazole compounds can inhibit kinases at various points in this pathway, such as PI3K or Akt, leading to a reduction in downstream signaling and anti-proliferative effects.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Recruitment PDK1 PDK1 PDK1->Akt Phosphorylation pAkt p-Akt mTORC1 mTORC1 pAkt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation p70S6K p70S6K mTORC1->p70S6K Activation CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth PhenoxyThiazole Phenoxy Thiazole Compound PhenoxyThiazole->PI3K Inhibition PhenoxyThiazole->Akt Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition.

References

Application of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide in Cancer Research: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

As of the current date, there is no publicly available scientific literature, preclinical data, or clinical trial information detailing the application of the specific compound 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide in the context of cancer research.

A comprehensive search of established scientific databases and research repositories did not yield any studies investigating the mechanism of action, efficacy, or therapeutic potential of this molecule in oncology. This suggests that this compound may be a novel chemical entity that has not yet been subjected to biological screening for anticancer activity, or any such research is proprietary and not disclosed in the public domain.

Consequently, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams as requested. The core requirements for data presentation, experimental methodologies, and visualizations cannot be fulfilled due to the absence of foundational research on this compound.

Researchers, scientists, and drug development professionals interested in this molecule would need to initiate primary research to determine its potential role in cancer. This would involve a series of preclinical studies, outlined below in a generalized workflow.

Hypothetical Research Workflow for Investigating a Novel Compound in Cancer

Should research on this compound be undertaken, a typical preclinical workflow would be as follows.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Lead Optimization & Further Development A Compound Synthesis & Characterization B Cell Viability Assays (e.g., MTT, CellTiter-Glo) A->B C IC50 Determination in Multiple Cancer Cell Lines B->C D Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Arrest) C->D E Animal Model Selection (e.g., Xenograft, Syngeneic) C->E Promising In Vitro Activity D->E F Toxicity & Pharmacokinetic (PK) Studies E->F G Efficacy Studies (Tumor Growth Inhibition) F->G H Biomarker Analysis of Tumor Tissue G->H I Structure-Activity Relationship (SAR) Studies G->I Positive Efficacy J IND-Enabling Studies I->J

Caption: Hypothetical preclinical research workflow for a novel compound.

General Protocols for Initial Cancer Compound Screening

Below are generalized protocols that would be adapted for the initial investigation of a novel compound like this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if the compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration (and 2x IC50) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion for Researchers

While this compound is not a documented agent in cancer research, the field is dynamic. The provided hypothetical workflow and generalized protocols offer a standard starting point for the investigation of any novel compound with potential therapeutic applications. Should research on this specific molecule be published in the future, this document can be updated to reflect those findings. It is recommended to monitor chemical and patent databases for any future developments related to this compound.

Application Notes and Protocols for Phenoxy Thiazole Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of phenoxy thiazole derivatives as potent anti-inflammatory agents. The information presented herein is intended to guide researchers in the screening, characterization, and development of this promising class of compounds.

Introduction

Phenoxy thiazole derivatives have emerged as a significant class of heterocyclic compounds with a wide spectrum of biological activities, including notable anti-inflammatory properties. Their mechanism of action is primarily attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[1][2][3] This dual inhibitory action suggests a favorable profile for mitigating inflammatory responses while potentially reducing the adverse effects associated with selective COX inhibitors.

Data Presentation: Anti-Inflammatory Activity

The following tables summarize the quantitative data from various studies on the anti-inflammatory activity of phenoxy thiazole and related thiazole derivatives.

Table 1: In Vitro COX-1, COX-2, and 5-LOX Inhibitory Activity of Thiazole Derivatives

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Compound 6lCOX-15.55Aspirin15.32
COX-2 0.09 Celecoxib 0.05
5-LOX 0.38 Zileuton 11.00
Compound 5dCOX-2-Celecoxib0.05
5-LOX23.08Zileuton11.00
Compound 5eCOX-2-Celecoxib0.05
5-LOX38.46Zileuton11.00
Compounds 5b, 5d, 5eCOX-20.76 - 9.01Celecoxib0.05

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. Lower values indicate higher potency. Data extracted from multiple sources.[2][4]

Table 2: In Vivo Anti-Inflammatory Activity of Thiazole Derivatives (Carrageenan-Induced Rat Paw Edema)

CompoundDose (mg/kg)Time (h)% Inhibition of EdemaReference Drug% Inhibition of Edema
Compound 6l--60.82%--
Compound 3c--up to 44%Nimesulide-
Compound 3d--up to 41%Nimesulide-
Compound 5d5145.47 ± 1.11Aspirin (100 mg/kg)-
10149.68 ± 1.44
20153.44 ± 2.22
5555.34 ± 1.12
10558.56 ± 1.52
20561.64 ± 1.10
Compound 5e5, 10, 20-SignificantAspirin (100 mg/kg)-

Note: The carrageenan-induced paw edema model is a standard in vivo assay to assess acute inflammation. The percentage inhibition of edema reflects the anti-inflammatory efficacy of the tested compound.[2][4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of phenoxy thiazole derivatives.

In Vitro Assays

This protocol is designed to determine the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

  • Materials:

    • COX-1 and COX-2 enzymes (ovine or human recombinant)

    • Arachidonic acid (substrate)

    • Heme (cofactor)

    • Reaction buffer (e.g., Tris-HCl)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Reference compounds (e.g., Aspirin for COX-1, Celecoxib for COX-2)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of the test compounds and reference drugs at various concentrations.

    • In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and heme.

    • Add the test compound or reference drug to the respective wells and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a further period (e.g., 5 minutes).

    • Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).

    • Measure the production of prostaglandin E2 (PGE2) using a suitable method, such as an enzyme immunoassay (EIA).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

This protocol measures the ability of test compounds to inhibit the 5-LOX enzyme.

  • Materials:

    • 5-LOX enzyme (from potato or recombinant)

    • Linoleic acid or arachidonic acid (substrate)

    • Reaction buffer (e.g., phosphate buffer)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Reference compound (e.g., Zileuton)

    • Spectrophotometer

  • Procedure:

    • Prepare solutions of the test compounds and reference drug at various concentrations.

    • In a cuvette, mix the reaction buffer and the 5-LOX enzyme solution.

    • Add the test compound or reference drug and incubate for a short period.

    • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

    • Monitor the increase in absorbance at a specific wavelength (e.g., 234 nm) for a set duration, which corresponds to the formation of the hydroperoxy derivative.

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition and subsequently the IC50 value.

This in vitro assay assesses the anti-inflammatory activity of compounds by measuring the inhibition of heat-induced protein denaturation.

  • Materials:

    • Bovine serum albumin (BSA) or egg albumin

    • Phosphate buffered saline (PBS, pH 6.3)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Reference drug (e.g., Diclofenac sodium)

    • Water bath

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin and 2.8 mL of PBS.

    • Add 2 mL of varying concentrations of the test compound or reference drug.

    • Incubate the mixtures at 37°C for 15 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

    • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

    • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • Determine the IC50 value.

In Vivo Assay

This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of compounds.[5][6]

  • Animals:

    • Wistar albino rats (either sex), weighing 150-200g.

  • Materials:

    • Carrageenan (1% w/v in sterile saline)

    • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Reference drug (e.g., Nimesulide or Indomethacin)

    • Pletysmometer

  • Procedure:

    • Divide the animals into groups (e.g., control, reference, and test compound groups).

    • Administer the test compounds and the reference drug orally or intraperitoneally to the respective groups. The control group receives only the vehicle.

    • After a specific period (e.g., 1 hour) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

    • The edema volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Cellular_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) PLA2 Phospholipase A2 (PLA2) Cellular_Stimuli->PLA2 Activates Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Phospholipids->Arachidonic_Acid Hydrolysis PLA2->Phospholipids COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway Metabolized by LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway Metabolized by Prostaglandins Prostaglandins (PGs) (e.g., PGE2) COX_Pathway->Prostaglandins Produces Leukotrienes Leukotrienes (LTs) (e.g., LTB4) LOX_Pathway->Leukotrienes Produces Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Mediates Leukotrienes->Inflammation Mediates Phenoxy_Thiazole Phenoxy Thiazole Derivatives Phenoxy_Thiazole->COX_Pathway Inhibits Phenoxy_Thiazole->LOX_Pathway Inhibits

Caption: Mechanism of action of phenoxy thiazole derivatives.

Experimental Workflow: In Vivo Anti-Inflammatory Assay

G Start Start Animal_Acclimatization Animal Acclimatization (Wistar Rats) Start->Animal_Acclimatization Grouping Grouping of Animals (Control, Standard, Test) Animal_Acclimatization->Grouping Drug_Administration Oral Administration (Vehicle, Standard, Test Compound) Grouping->Drug_Administration Measurement_0hr Paw Volume Measurement (0 hr) Drug_Administration->Measurement_0hr Induction Sub-plantar Injection of Carrageenan Measurement_Intervals Paw Volume Measurement (1, 2, 3, 4 hrs) Induction->Measurement_Intervals Measurement_0hr->Induction Data_Analysis Data Analysis (% Inhibition of Edema) Measurement_Intervals->Data_Analysis End End Data_Analysis->End

Caption: Workflow for carrageenan-induced paw edema assay.

Logical Relationship: Drug Discovery and Development Funnel

G Compound_Synthesis Compound Synthesis (Phenoxy Thiazole Derivatives) In_Vitro_Screening In Vitro Screening (COX/LOX Inhibition, Albumin Denaturation) Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification (Potent and Selective) In_Vitro_Screening->Lead_Identification In_Vivo_Studies In Vivo Studies (Carrageenan-induced Edema) Lead_Identification->In_Vivo_Studies Preclinical_Development Preclinical Development (Toxicology, Pharmacokinetics) In_Vivo_Studies->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Caption: Drug discovery funnel for anti-inflammatory agents.

References

Application Notes and Protocols for Antimicrobial Screening of N-Thiazolyl Amides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-thiazolyl amides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent antimicrobial properties. The thiazole ring is a key structural motif found in numerous approved drugs.[1] The evaluation of novel N-thiazolyl amide derivatives requires robust and standardized screening methods to determine their efficacy against a spectrum of pathogenic microbes. These application notes provide detailed protocols for the most common preliminary and quantitative antimicrobial screening assays.

Part 1: Qualitative and Semi-Quantitative Screening: Agar Diffusion Methods

Application Note: Agar Well & Disk Diffusion Assays

The agar diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of test compounds. It is based on the principle that a compound will diffuse from a point source through a solid agar medium seeded with a test microorganism. The presence of an antimicrobial agent creates a concentration gradient, and if the microbe is susceptible, a clear zone of no growth, known as the Zone of Inhibition (IZ), will form around the point source.[2]

This method can be performed in two main variations:

  • Agar Well Diffusion: Wells are punched into the agar, into which a solution of the test compound is added.[3][4]

  • Disk Diffusion: Sterile filter paper disks are impregnated with the test compound and placed on the agar surface.[5][6]

The diameter of the inhibition zone is proportional to the susceptibility of the microorganism to the compound. While this method is excellent for rapid, qualitative screening of multiple compounds, it is considered semi-quantitative as the zone size can be influenced by factors like compound solubility, diffusion rate, and agar properties.

Experimental Protocol: Agar Well Diffusion Method

This protocol describes the steps for evaluating the antimicrobial activity of N-thiazolyl amides using the agar well diffusion technique.[2][3][7]

Materials:

  • N-thiazolyl amide compounds

  • Dimethyl sulfoxide (DMSO, as a solvent)[3][7]

  • Nutrient Agar or Mueller-Hinton Agar plates

  • Broth medium (e.g., Nutrient Broth, Tryptic Soy Broth)

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Standard antibiotic (e.g., Ampicillin, Ciprofloxacin) as a positive control[2][3]

  • Sterile cork borer (6-8 mm diameter)

  • Sterile cotton swabs

  • Micropipettes

  • Incubator

Procedure:

  • Prepare Inoculum: Inoculate a loopful of the test microorganism from a stock culture into a sterile broth. Incubate at 37°C for 18-24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Prepare Agar Plates: Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of the agar plate to create a uniform lawn of bacteria.

  • Create Wells: Use a sterile cork borer to punch uniform wells into the agar. Carefully remove the agar plugs.

  • Prepare Test Solutions: Dissolve the N-thiazolyl amide compounds in DMSO to a known concentration (e.g., 15 mg/mL).[3]

  • Load Wells: Add a fixed volume (e.g., 50-100 µL) of each test compound solution into separate wells. Add the positive control (standard antibiotic) and negative control (DMSO solvent) to their respective wells on the same plate.[3][7]

  • Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds. Then, incubate the plates in an inverted position at 37°C for 24 hours for bacteria or at 32°C for 48-72 hours for fungi.[2][8]

  • Measure Inhibition Zones: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

Visualization: Agar Well Diffusion Workflow

AgarWellWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland) B Seed Agar Plate with Inoculum (Lawn Culture) A->B C Punch Wells in Agar B->C E Load Wells with Test Compounds, Positive & Negative Controls C->E D Dissolve N-thiazolyl amides (in DMSO) D->E F Pre-diffusion at Room Temp E->F G Incubate Plates (e.g., 37°C, 24h) F->G H Measure Zone of Inhibition (mm) G->H

Caption: Workflow for the Agar Well Diffusion antimicrobial screening method.

Data Presentation: Representative Zones of Inhibition (IZ)
Compound TypeTest OrganismConcentrationZone of Inhibition (mm)Reference
N-(benzo[d]thiazol-2-yl) derivativesS. epidermidis250 µg/mL13[7]
N-(benzo[d]thiazol-2-yl) derivativesE. coli250 µg/mL11[7]
2-(pyrazol-1-yl)-thiazole derivativesS. aureusNot Specified0.5 - 2.6[5]
2-(pyrazol-1-yl)-thiazole derivativesA. flavusNot Specified0.5 - 2.3[5]
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoleS. pneumoniaeNot Specified(Similar to Ampicillin)[5]

Part 2: Quantitative Screening: Broth Microdilution Method

Application Note: Determining MIC and MBC/MFC

The broth microdilution method is the gold standard for determining the quantitative antimicrobial activity of a compound.[8][9][10] This assay establishes the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]

The assay is performed in 96-well microtiter plates where serial dilutions of the test compound are inoculated with a standardized microbial suspension. Following incubation, the wells are visually inspected for turbidity. The lowest concentration without visible growth is the MIC.

Furthermore, this assay can be extended to determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). This is achieved by subculturing the contents of the clear wells (at and above the MIC) onto fresh agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar, indicating microbial death rather than just inhibition.

Experimental Protocol: Broth Microdilution Assay

This protocol outlines the determination of MIC values for N-thiazolyl amides.[8][9]

Materials:

  • N-thiazolyl amide compounds

  • DMSO

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)[8]

  • Cultures of test microorganisms

  • Standard antibiotic (positive control)

  • Triphenyltetrazolium chloride (TTC) or similar growth indicator (optional)[8]

  • Multichannel micropipettes

  • Plate reader (optional, for quantitative growth measurement)

Procedure:

  • Prepare Stock Solution: Dissolve the N-thiazolyl amide compound in DMSO to create a high-concentration stock solution.

  • Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first column of wells. Using a multichannel pipette, mix and transfer 100 µL from the first column to the second, creating a two-fold serial dilution. Repeat this process across the plate to achieve the desired concentration range. Discard 100 µL from the final column.

  • Controls: Designate wells for a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Prepare Inoculum: Dilute the overnight microbial culture in broth to a final concentration of approximately 5 x 10⁵ CFU/mL.[8]

  • Inoculation: Add 10 µL of the standardized inoculum to each well (except the negative control). The final volume in each well should be uniform.

  • Incubation: Cover the plate and incubate at 37°C for 24 hours for bacteria or 32°C for 48 hours for fungi.[8]

  • Determine MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8] If a growth indicator like TTC was used, the MIC is the lowest concentration where no color change (e.g., to red) is observed.[8]

  • (Optional) Determine MBC/MFC: Take an aliquot (e.g., 10 µL) from each well that shows no visible growth and spot it onto a fresh nutrient agar plate. Incubate the agar plate overnight. The MBC/MFC is the lowest concentration from the microtiter plate that shows no colony growth on the agar plate.

Visualization: Broth Microdilution Workflow

BrothMicrodilutionWorkflow cluster_prep Plate Preparation cluster_exp Inoculation & Incubation cluster_analysis Analysis A Add Broth to 96-Well Plate B Perform 2-Fold Serial Dilution of N-thiazolyl Amide A->B D Inoculate Wells with Microorganism B->D C Prepare Standardized Inoculum (e.g., 5x10^5 CFU/mL) C->D E Incubate Plate (24-48h) D->E F Visually Inspect for Growth (Determine MIC) E->F G Subculture Clear Wells onto Agar F->G Optional H Incubate Agar Plate G->H I Check for Colony Growth (Determine MBC/MFC) H->I

Caption: Workflow for determining MIC and MBC/MFC via broth microdilution.

Data Presentation: Representative MIC/EC₅₀/IC₅₀ Values
Compound ClassTest OrganismParameterValue (µg/mL)Reference
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoleS. pneumoniaeMIC0.03 - 7.81[5]
2-(2-pyrazolin-1-yl)-thiazoleS. aureusMIC8 - 16[5]
2-(2-pyrazolin-1-yl)-thiazoleC. albicansMIC32[5]
Thiazolyl-based hydrazide (C2)Valsa maliEC₅₀0.280[11][12]
Thiazolyl-based hydrazide (C2)Phytophthora capsiciEC₅₀0.130[11][12]
2-phenylacetamido-thiazoleE. coliMIC1.56 - 6.25[13]
Thiazolyl-based hydrazide (C2)SDH EnzymeIC₅₀1.99 µM[11]

Part 3: Mechanism of Action (MoA) Screening

Application Note: Enzyme Inhibition Assays

Understanding the mechanism of action (MoA) is crucial for drug development. For N-thiazolyl amides, a potential MoA is the inhibition of essential microbial enzymes.[1][11][13] Assays that measure the inhibition of specific enzymes can provide insight into the compound's target.

For example, some thiazole derivatives are known to target enzymes involved in critical metabolic pathways:

  • Succinate Dehydrogenase (SDH): A key enzyme in the citric acid cycle and electron transport chain. Its inhibition disrupts cellular respiration.[11][12]

  • β-ketoacyl-acyl carrier protein synthase III (FabH): This enzyme is essential for the initiation of fatty acid synthesis in bacteria, a pathway not present in humans, making it an attractive drug target.[1][13]

These assays typically involve incubating the purified enzyme with its substrate and varying concentrations of the inhibitor (the N-thiazolyl amide). The enzyme's activity is then measured, often via a spectrophotometric or fluorometric method, and the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀) is calculated.

Generalized Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of N-thiazolyl amides on a target microbial enzyme.

Materials:

  • Purified target enzyme (e.g., SDH from a microbial source)

  • Substrate for the enzyme

  • Assay buffer specific to the enzyme

  • N-thiazolyl amide compounds

  • 96-well microplate (UV-transparent if needed)

  • Microplate reader

  • Positive control (a known inhibitor of the enzyme)

Procedure:

  • Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (via serial dilution), and the purified enzyme.

  • Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction: Add the enzyme's substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Measure the change in absorbance or fluorescence over time at a specific wavelength. This rate represents the enzyme's activity.

  • Data Analysis: Plot the enzyme activity (reaction rate) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the N-thiazolyl amide that causes 50% inhibition of enzyme activity.

Visualization: Enzyme Inhibition Mechanism

EnzymeInhibition cluster_normal Normal Enzyme Function cluster_inhibited Inhibited State Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Enzyme_I Enzyme Enzyme_I->Blocked Substrate_I Substrate Substrate_I->Blocked Inhibitor N-thiazolyl amide Inhibitor->Enzyme_I

Caption: Conceptual diagram of competitive enzyme inhibition by an N-thiazolyl amide.

References

Application Notes and Protocols for Studying Phenoxy Acetamide Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive experimental framework for evaluating the anti-cancer efficacy of a novel phenoxy acetamide compound. The protocols outlined herein cover initial in vitro screening to in vivo validation, providing a clear pathway for preclinical assessment.

Introduction

Phenoxy acetamide derivatives have emerged as a promising class of compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and notably, anti-cancer properties.[1][2][3][4][5] Recent studies have demonstrated the potential of specific phenoxy acetamide analogs to induce apoptosis in cancer cell lines such as HepG2 and MCF-7, with some evidence suggesting mechanisms involving PARP-1 inhibition and the modulation of signaling pathways like caspase-1/NF-κB.[6][7]

This guide presents a structured experimental design to systematically evaluate the efficacy of a novel phenoxy acetamide compound, from initial cell-based assays to more complex animal models. The protocols provided are intended to be a starting point and may require optimization based on the specific characteristics of the compound and the cancer type under investigation.

In Vitro Efficacy Assessment

The initial phase of efficacy testing involves a series of in vitro assays to determine the cytotoxic and apoptotic effects of the phenoxy acetamide compound on cancer cell lines.[8][9][10][11]

Cell Viability Assays

Cell viability assays are crucial for determining the concentration-dependent cytotoxic effects of the compound.[12] Commonly used methods include MTT, MTS, and WST-8 assays, which measure metabolic activity as an indicator of cell viability.[13][14][15]

Table 1: Hypothetical Cell Viability Data (IC50 Values)

Cell LineCancer TypePhenoxy Acetamide (µM)Doxorubicin (µM)
U87-MGGlioblastoma15.21.8
A549Lung Carcinoma22.52.5
MCF-7Breast Cancer18.92.1
HepG2Hepatocellular Carcinoma12.81.5
HFF-1Normal Fibroblast> 1005.5

Protocol: MTT Cell Viability Assay [13][14][15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the phenoxy acetamide compound and a positive control (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assays

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) assay can be performed followed by flow cytometry analysis.[16][17][18][19][20]

Table 2: Hypothetical Apoptosis Data (% of Apoptotic Cells)

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle Control-2.11.50.8
Phenoxy Acetamide1015.78.21.1
Phenoxy Acetamide2035.415.61.9
Staurosporine (Positive Control)145.220.13.5

Protocol: Annexin V/PI Apoptosis Assay [16][17][19]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the phenoxy acetamide compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[19]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[16]

Mechanism of Action Studies

To elucidate the molecular mechanism by which the phenoxy acetamide compound exerts its effects, western blotting can be used to analyze the expression of key proteins involved in apoptosis and other relevant signaling pathways.[21][22][23][24]

Western Blotting

Table 3: Hypothetical Western Blot Densitometry Data (Fold Change vs. Control)

ProteinFunctionPhenoxy Acetamide (10 µM)Phenoxy Acetamide (20 µM)
Bcl-2Anti-apoptotic0.60.3
BaxPro-apoptotic1.82.5
Cleaved Caspase-3Executioner Caspase2.13.8
Cleaved PARP-1Apoptosis Marker2.54.2
p-NF-κBTranscription Factor0.40.2

Protocol: Western Blotting [21][22][25]

  • Protein Extraction: Treat cells with the phenoxy acetamide compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.[25]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C.[21] Following washes, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Efficacy Assessment

Promising results from in vitro studies should be validated in a relevant in vivo animal model.[26][27][28][29] For a glioblastoma-focused study, an orthotopic xenograft mouse model is appropriate.[30][31][32][33]

Animal Model

Model: Orthotopic U87-MG Glioblastoma Xenograft in Athymic Nude Mice.[28][30]

Table 4: Hypothetical In Vivo Efficacy Data

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Median Survival (Days)
Vehicle Control-250 ± 4525
Phenoxy Acetamide25150 ± 3035
Phenoxy Acetamide5080 ± 2045
Temozolomide (Positive Control)5075 ± 1848

Protocol: Orthotopic Glioblastoma Mouse Model [30][32]

  • Cell Implantation: Anesthetize athymic nude mice and stereotactically inject U87-MG cells (e.g., 1 x 10⁵ cells in 5 µL PBS) into the striatum of the brain.

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or MRI.

  • Treatment: Once tumors are established (e.g., after 7-10 days), randomize the mice into treatment groups. Administer the phenoxy acetamide compound, vehicle control, and a positive control (e.g., Temozolomide) via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.

  • Efficacy Endpoints: Monitor tumor volume and the overall health of the mice. The primary efficacy endpoints are tumor growth inhibition and an increase in median survival time.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for immunohistochemical or western blot analysis of target proteins.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the phenoxy acetamide compound is crucial for optimizing dosing regimens.[34][35][36]

Table 5: Hypothetical Pharmacokinetic Parameters

ParameterValue
Tmax (h)2
Cmax (ng/mL)1500
AUC (0-t) (ng·h/mL)8500
Half-life (t½) (h)6
Bioavailability (%)40

Protocol: Pharmacokinetic Study in Mice [37][38]

  • Compound Administration: Administer a single dose of the phenoxy acetamide compound to a cohort of mice via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the phenoxy acetamide compound using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.

Visualizations

G cluster_0 In Vitro Efficacy cluster_1 Mechanism of Action cluster_2 In Vivo & PK/PD Cell_Lines Cancer Cell Lines (e.g., U87, A549, MCF-7) Viability Cell Viability Assays (MTT, MTS) Cell_Lines->Viability Determine IC50 Apoptosis Apoptosis Assays (Annexin V/PI) Viability->Apoptosis Investigate Cell Death Mechanism Western_Blot Western Blot Analysis Apoptosis->Western_Blot Apoptosis_Proteins Apoptotic Proteins (Bcl-2, Bax, Caspase-3) Western_Blot->Apoptosis_Proteins Signaling_Pathways Signaling Pathways (NF-κB) Western_Blot->Signaling_Pathways Animal_Model Orthotopic Xenograft Mouse Model Western_Blot->Animal_Model Efficacy In Vivo Efficacy (Tumor Growth, Survival) Animal_Model->Efficacy PK_PD Pharmacokinetic/ Pharmacodynamic Studies Animal_Model->PK_PD

Caption: Experimental workflow for phenoxy acetamide efficacy testing.

G cluster_apoptosis Intrinsic Apoptosis Pathway cluster_nfkb NF-κB Pathway Phenoxy_Acetamide Phenoxy Acetamide Bax Bax Phenoxy_Acetamide->Bax Bcl2 Bcl-2 Phenoxy_Acetamide->Bcl2 | IKK IKK Phenoxy_Acetamide->IKK Inhibits? Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion | Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-survival Gene Expression Nucleus->Gene_Expression Upregulates

References

Application Notes and Protocols for In Vivo Dosimetry of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the last update, specific in vivo dosimetry or biodistribution data for 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide is not available in the public domain. The following application notes and protocols are based on established methodologies for novel small molecule radiopharmaceuticals and provide a hypothetical framework for researchers. The quantitative data presented is illustrative and should be replaced with experimentally derived values.

Audience

This document is intended for researchers, scientists, and drug development professionals involved in preclinical imaging, radiopharmaceutical development, and oncology research.

Introduction

This compound is a small molecule of interest for potential therapeutic or diagnostic applications. To evaluate its in vivo behavior and safety profile as a potential radiopharmaceutical, it is crucial to perform detailed biodistribution and dosimetry studies. These studies determine the uptake, retention, and clearance of the radiolabeled compound in various organs and tumors, allowing for the calculation of absorbed radiation doses. This document outlines the protocols for radiolabeling, in vivo imaging, biodistribution analysis, and dosimetry calculations for this compound, hypothetically labeled with Iodine-125 ([¹²⁵I]I-4-phenoxy-N-(1,3-thiazol-2-yl)butanamide).

Data Presentation: Hypothetical Quantitative Data

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Radiolabeling and Quality Control of [¹²⁵I]I-4-phenoxy-N-(1,3-thiazol-2-yl)butanamide

ParameterResult
Radiochemical Yield> 95%
Radiochemical Purity> 98%
Molar Activity70-80 GBq/µmol
Stability in Saline (24h)> 97%
Stability in Serum (24h)> 95%

Table 2: Hypothetical Biodistribution of [¹²⁵I]I-4-phenoxy-N-(1,3-thiazol-2-yl)butanamide in Tumor-Bearing Mice (%ID/g)

Organ2 h6 h24 h48 h
Blood2.50 ± 0.451.10 ± 0.200.30 ± 0.050.10 ± 0.02
Heart1.80 ± 0.300.90 ± 0.150.25 ± 0.040.08 ± 0.01
Lungs3.50 ± 0.601.50 ± 0.250.40 ± 0.070.15 ± 0.03
Liver10.5 ± 1.806.20 ± 1.102.10 ± 0.350.80 ± 0.14
Spleen1.50 ± 0.250.80 ± 0.140.30 ± 0.050.10 ± 0.02
Kidneys8.50 ± 1.504.00 ± 0.701.20 ± 0.200.40 ± 0.07
Stomach1.20 ± 0.202.50 ± 0.401.80 ± 0.300.90 ± 0.15
Intestines4.00 ± 0.707.50 ± 1.303.50 ± 0.601.50 ± 0.25
Muscle0.80 ± 0.140.40 ± 0.070.10 ± 0.020.05 ± 0.01
Bone1.00 ± 0.180.60 ± 0.100.20 ± 0.040.08 ± 0.01
Tumor5.50 ± 0.908.00 ± 1.406.50 ± 1.104.00 ± 0.70

%ID/g = percentage of injected dose per gram of tissue (mean ± SD, n=5)

Table 3: Hypothetical Absorbed Dose Estimates (mGy/MBq) for [¹²⁵I]I-4-phenoxy-N-(1,3-thiazol-2-yl)butanamide

OrganAbsorbed Dose (mGy/MBq)
Liver2.50
Kidneys1.80
Intestines1.50
Lungs0.85
Stomach0.70
Heart0.40
Spleen0.35
Bone Marrow0.25
Tumor3.50
Effective Dose 0.95

Experimental Protocols

Radiolabeling and Quality Control

Objective: To radiolabel this compound with Iodine-125 and assess its purity and stability.

Materials:

  • This compound precursor (e.g., with a tin-based leaving group on the phenol ring for electrophilic substitution)

  • Sodium [¹²⁵I]Iodide

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffered saline (PBS), pH 7.4

  • C18 Sep-Pak cartridges

  • Ethanol

  • Radio-TLC system with a suitable mobile phase (e.g., ethyl acetate/hexane mixture)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

Protocol:

  • To a reaction vial, add 10 µg of the precursor dissolved in 20 µL of ethanol.

  • Add 185 MBq (5 mCi) of Na[¹²⁵I] in 50 µL of PBS.

  • Initiate the reaction by adding 20 µg of Chloramine-T in 20 µL of PBS.

  • Allow the reaction to proceed for 2 minutes at room temperature with gentle agitation.

  • Quench the reaction by adding 50 µg of sodium metabisulfite in 50 µL of PBS.

  • Purify the reaction mixture using a C18 Sep-Pak cartridge.

    • Pre-condition the cartridge with 10 mL of ethanol followed by 10 mL of water.

    • Load the reaction mixture onto the cartridge.

    • Wash with 10 mL of water to remove unreacted [¹²⁵I]Iodide.

    • Elute the radiolabeled product with 1 mL of ethanol.

  • Evaporate the ethanol under a gentle stream of nitrogen and reconstitute the product in sterile saline for injection.

  • Quality Control:

    • Determine the radiochemical yield by measuring the activity of the product, the cartridge, and the initial reaction vial.

    • Assess radiochemical purity using radio-TLC and radio-HPLC. The purity should exceed 98%.

    • Measure the molar activity based on the amount of radioactivity and the mass of the compound.

    • Evaluate stability by incubating the final product in saline and serum at 37°C and analyzing purity at various time points (e.g., 1, 4, 24 hours).

In Vivo Biodistribution Studies

Objective: To determine the tissue distribution of [¹²⁵I]I-4-phenoxy-N-(1,3-thiazol-2-yl)butanamide over time in a relevant animal model.

Materials:

  • Tumor-bearing immunodeficient mice (e.g., BALB/c nude mice with xenograft tumors)

  • [¹²⁵I]I-4-phenoxy-N-(1,3-thiazol-2-yl)butanamide in sterile saline

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

  • Calibrated scale

Protocol:

  • Acclimatize animals for at least one week before the study. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Administer approximately 370 kBq (10 µCi) of the radiolabeled compound in 100 µL of saline via tail vein injection to each mouse.

  • At designated time points (e.g., 2, 6, 24, and 48 hours post-injection), euthanize a cohort of animals (n=5 per time point) by a humane method.

  • Collect blood via cardiac puncture.

  • Dissect major organs and tissues of interest (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).

  • Blot the tissues to remove excess blood, weigh them, and place them in counting tubes.

  • Measure the radioactivity in each sample using a calibrated gamma counter, along with standards prepared from the injected dose.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

In Vivo Imaging (SPECT/CT)

Objective: To visualize the whole-body distribution of the radiotracer and confirm biodistribution data.

Materials:

  • SPECT/CT scanner suitable for small animal imaging

  • Anesthesia system

  • Heating pad to maintain body temperature

Protocol:

  • Anesthetize a separate cohort of tumor-bearing mice.

  • Inject approximately 7.4 MBq (200 µCi) of [¹²⁵I]I-4-phenoxy-N-(1,3-thiazol-2-yl)butanamide via the tail vein.

  • At desired time points (e.g., 2, 6, 24 hours), place the anesthetized mouse on the scanner bed.

  • Acquire whole-body SPECT images followed by a CT scan for anatomical co-registration.

  • Reconstruct the images and analyze the regions of interest (ROIs) to quantify tracer uptake in organs and the tumor.

Dosimetry Calculations

Objective: To estimate the absorbed radiation dose to various organs based on the biodistribution data.

Methodology:

  • Time-Activity Curves: Plot the mean %ID/g for each organ against time. Fit the data to an appropriate function (e.g., a bi-exponential decay model) to create time-activity curves.

  • Residence Time Calculation: Integrate the time-activity curves from time zero to infinity to determine the total number of disintegrations that occur in each source organ. This is the residence time (τ).

  • Absorbed Dose Calculation: Use the Medical Internal Radiation Dose (MIRD) formalism. The absorbed dose (D) to a target organ is calculated using software like OLINDA/EXM or MIRDcalc, which employs the following equation:

    • D(target) = Σ [τ(source) * S(target ← source)]

    • Where τ(source) is the residence time in the source organ and S is the absorbed dose to the target organ per unit of cumulated activity in the source organ. S-values are pre-calculated for standard phantom models.

  • Effective Dose Calculation: Calculate the effective dose by multiplying the absorbed dose to each organ by its tissue weighting factor and summing the results.

Visualization Diagrams

Experimental_Workflow Experimental Workflow for In Vivo Studies cluster_prep Preparation cluster_invivo In Vivo Studies cluster_analysis Data Analysis A Radiolabeling of Compound with Iodine-125 B Quality Control (Purity, Stability) A->B C Animal Model Preparation (Tumor Xenograft) B->C D Radiotracer Injection (Tail Vein) C->D E SPECT/CT Imaging (2, 6, 24h) D->E Imaging Cohort F Biodistribution Study (Organ Harvesting) D->F Biodistribution Cohort G Image Analysis (ROI) & Quantification E->G H Gamma Counting & %ID/g Calculation F->H I Dosimetry Calculation (OLINDA/EXM) H->I

Caption: Workflow for in vivo dosimetry and biodistribution studies.

Dosimetry_Calculation_Flow Dosimetry Calculation Process Data Biodistribution Data (%ID/g at multiple time points) TAC Generate Time-Activity Curves (Fit data for each organ) Data->TAC Integrate Integrate Curves to Infinity (Calculate Residence Time, τ) TAC->Integrate MIRD Apply MIRD Formalism D = τ * S-values Integrate->MIRD AbsorbedDose Calculate Absorbed Dose for each Organ (mGy/MBq) MIRD->AbsorbedDose EffectiveDose Calculate Total Effective Dose (mSv/MBq) AbsorbedDose->EffectiveDose

Caption: Logical flow for calculating absorbed radiation dose.

Application Notes and Protocols for Cellular Uptake Studies of Phenoxy Thiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the cellular uptake of phenoxy thiazole compounds. This document outlines the necessary methodologies to quantify cellular internalization, elucidate the mechanisms of uptake, and visualize the associated pathways.

Introduction

Phenoxy thiazole derivatives represent a class of heterocyclic compounds with significant potential in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Understanding how these compounds cross the cell membrane to reach their intracellular targets is crucial for optimizing their therapeutic efficacy and developing effective drug delivery strategies. These notes describe a systematic approach to studying the cellular uptake of a model phenoxy thiazole compound.

Key Experimental Approaches

A typical cellular uptake study for a novel compound involves several key stages:

  • Synthesis of a Fluorescently Labeled Analog: To enable visualization and quantification of cellular uptake, the phenoxy thiazole compound of interest is often chemically modified to incorporate a fluorescent tag.[4][5]

  • Cell Culture and Treatment: Appropriate cell lines are cultured and then incubated with the fluorescently labeled compound under controlled conditions.

  • Qualitative Analysis of Cellular Uptake: Fluorescence microscopy is used to visualize the internalization and subcellular localization of the compound.

  • Quantitative Analysis of Cellular Uptake: Flow cytometry provides a high-throughput method to quantify the percentage of cells that have taken up the compound and the relative amount of uptake per cell.[3][6]

  • Investigation of Uptake Mechanisms: By using chemical inhibitors of specific endocytic pathways, it is possible to determine the primary mechanisms by which the compound enters the cell.[7][8]

Hypothetical Quantitative Data

The following tables present hypothetical data from a cellular uptake study of a fluorescently labeled phenoxy thiazole compound ("FP-Thiazole").

Table 1: Quantification of FP-Thiazole Uptake by Flow Cytometry

Cell LineConcentration (µM)Incubation Time (hours)Mean Fluorescence Intensity (Arbitrary Units)Percentage of Positive Cells (%)
MCF-7101150 ± 1265 ± 5
MCF-7104420 ± 3592 ± 4
A549101120 ± 1058 ± 6
A549104350 ± 2888 ± 5
HepG210195 ± 845 ± 4
HepG2104280 ± 2281 ± 7

Table 2: Effect of Endocytosis Inhibitors on FP-Thiazole Uptake in MCF-7 Cells

InhibitorTarget PathwayConcentration (µM)Mean Fluorescence Intensity (% of Control)
Control--100 ± 8
ChlorpromazineClathrin-mediated endocytosis3045 ± 5
GenisteinCaveolae-mediated endocytosis20085 ± 7
Cytochalasin DMacropinocytosis1060 ± 6
AmilorideMacropinocytosis10062 ± 5

Experimental Protocols

Protocol 1: General Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line (e.g., MCF-7, A549, HepG2) in 24-well plates at a density of 5 x 104 cells per well.[5]

  • Cell Culture: Culture the cells for 24 hours in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of the fluorescently labeled phenoxy thiazole compound (FP-Thiazole) in DMSO. Dilute the stock solution in a pre-warmed culture medium to the desired final concentration (e.g., 10 µM).

  • Cell Treatment: Remove the existing culture medium from the wells and replace it with the medium containing FP-Thiazole.

  • Incubation: Incubate the cells for the desired time points (e.g., 1 and 4 hours) at 37°C.

Protocol 2: Qualitative Cellular Uptake Analysis by Fluorescence Microscopy
  • Cell Preparation: Following incubation with FP-Thiazole, wash the cells three times with cold phosphate-buffered saline (PBS).

  • Nuclear Staining: Incubate the cells with a nuclear counterstain (e.g., DAPI) for 10 minutes.

  • Washing: Wash the cells again three times with cold PBS.

  • Imaging: Add fresh PBS to the wells and visualize the cells using a fluorescence microscope equipped with appropriate filters for the fluorophore and DAPI.

Protocol 3: Quantitative Cellular Uptake Analysis by Flow Cytometry
  • Cell Harvesting: After incubation with FP-Thiazole, wash the cells twice with PBS.

  • Detachment: Detach the cells from the plate using a suitable cell detachment solution (e.g., Trypsin-EDTA).

  • Cell Collection: Collect the cells in a microcentrifuge tube and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

  • Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

Protocol 4: Investigation of Endocytic Pathways Using Inhibitors
  • Pre-incubation with Inhibitors: Before adding FP-Thiazole, pre-incubate the cells with the respective endocytosis inhibitors (see Table 2 for examples) for 30-60 minutes at 37°C.[9]

  • Co-incubation: After pre-incubation, add the FP-Thiazole compound (while keeping the inhibitors in the medium) and incubate for the desired time (e.g., 2 hours).

  • Analysis: Harvest the cells and analyze the cellular uptake via flow cytometry as described in Protocol 3.

  • Data Normalization: Express the mean fluorescence intensity of the inhibitor-treated samples as a percentage of the untreated control to determine the degree of inhibition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture Cell Culture (e.g., MCF-7, A549) treatment Incubate Cells with FP-Thiazole cell_culture->treatment inhibitor_treatment Pre-incubate with Endocytosis Inhibitors cell_culture->inhibitor_treatment compound_prep Prepare Fluorescently Labeled Phenoxy Thiazole (FP-Thiazole) compound_prep->treatment microscopy Fluorescence Microscopy (Qualitative Analysis) treatment->microscopy flow_cytometry Flow Cytometry (Quantitative Analysis) treatment->flow_cytometry inhibitor_treatment->treatment

Caption: Experimental workflow for cellular uptake studies.

endocytosis_pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol compound Phenoxy Thiazole (Extracellular) clathrin Clathrin-coated pit compound->clathrin Clathrin-mediated caveolae Caveolae compound->caveolae Caveolae-mediated macropino Macropinocytosis compound->macropino Macropinocytosis endosome Endosome clathrin->endosome caveolae->endosome macropino->endosome target Intracellular Target endosome->target Endosomal Escape

Caption: Potential endocytic pathways for cellular uptake.

References

Troubleshooting & Optimization

"optimizing reaction conditions for phenoxy acetamide synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of phenoxy acetamide.

Troubleshooting Guide

This guide addresses common issues encountered during phenoxy acetamide synthesis, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation of Phenol: The reaction to form the phenoxide, a crucial nucleophile, may be inefficient.[1][2] 2. Competing E2 Elimination Reaction: Steric hindrance around the alkyl halide or the phenoxide can favor the elimination pathway, leading to alkene byproducts instead of the desired ether.[1][2][3][4][5] 3. Poor Leaving Group: The halide on the 2-chloroacetamide may not be sufficiently labile. 4. Inappropriate Solvent: Using a protic or nucleophilic solvent can interfere with the reaction.[3] 5. Reaction Temperature Too Low: Insufficient thermal energy can lead to slow reaction rates.1. Choice of Base and Solvent: Use a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic solvent like DMF or DMSO to ensure complete deprotonation. For aryl ethers, bases like NaOH, KOH, or K₂CO₃ can also be effective.[1] 2. Substrate Selection: Whenever possible, use a primary alkyl halide (in this case, 2-chloroacetamide is primary) to minimize steric hindrance and favor the SN2 pathway.[2][4][5] 3. Use a Better Leaving Group: If feasible, consider using 2-bromoacetamide or a tosylate derivative for a faster reaction.[4] 4. Solvent Selection: Employ a polar aprotic solvent such as acetonitrile, DMF, or DMSO to facilitate the SN2 reaction.[1][3] 5. Optimize Temperature: Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC).
Formation of Impurities/Side Products 1. E2 Elimination: As mentioned above, this is a major competing reaction, especially with sterically hindered reactants.[1][2][3][4][5] 2. C-Alkylation: The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring instead of the oxygen atom.[1] 3. Hydrolysis of Acetamide: The presence of water and strong base can lead to the hydrolysis of the acetamide functional group.1. Minimize Steric Hindrance: Ensure the use of a primary alkyl halide.[2] 2. Control Reaction Conditions: Use of polar aprotic solvents and appropriate counter-ions (like K⁺ from K₂CO₃) can favor O-alkylation. 3. Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to prevent hydrolysis.
Reaction Fails to Go to Completion 1. Insufficient Reaction Time: The reaction may be slow under the chosen conditions. 2. Reagent Degradation: The base or the alkyl halide may have degraded over time. 3. Inadequate Mixing: Poor stirring in a heterogeneous mixture can limit reagent contact.1. Monitor Reaction Progress: Use TLC to track the consumption of starting materials. Extend the reaction time if necessary. 2. Use Fresh Reagents: Ensure the purity and activity of all starting materials. 3. Efficient Stirring: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of the phenoxy ether linkage in phenoxy acetamide?

A1: The formation of the phenoxy ether bond typically proceeds via a Williamson Ether Synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[2][4] In this process, a phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of a haloacetamide (e.g., 2-chloroacetamide), displacing the halide leaving group.[2]

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical for the efficient formation of the phenoxide.

  • Strong Bases: For complete and rapid deprotonation, strong bases like Sodium Hydride (NaH) or Potassium Hydride (KH) in an aprotic solvent are excellent choices.[1][4]

  • Carbonate Bases: Weaker bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are often used for the synthesis of aryl ethers and can be advantageous in minimizing side reactions.[1]

  • Hydroxide Bases: Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) can also be used, often in a mixture of water and an organic solvent.[6]

Q3: Why is my reaction yielding an alkene instead of the desired ether?

A3: The formation of an alkene is a result of a competing E2 elimination reaction.[3] This is favored when using sterically hindered alkyl halides (secondary or tertiary) or bulky bases.[1][2][3] To favor the desired SN2 reaction for phenoxy acetamide synthesis, it is crucial to use a primary haloacetamide like 2-chloroacetamide.[2][4]

Q4: What are the ideal solvents for this synthesis?

A4: The ideal solvents are polar aprotic solvents, which can dissolve the ionic phenoxide while not participating in the reaction. Good choices include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile.[1][3] Using nucleophilic solvents like water or ethanol can lead to the solvent reacting with the alkyl halide, reducing your yield.[3]

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress.[7][8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.

Experimental Protocols

General Protocol for Phenoxy Acetamide Synthesis via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization for specific substituted phenols or haloacetamides.

1. Preparation of the Phenoxide:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile).

  • Add a suitable base (1.1 to 1.5 equivalents). For example, potassium carbonate (K₂CO₃) is commonly used.[9]

  • Stir the mixture at room temperature for a specified time (e.g., 30-60 minutes) to allow for the formation of the phenoxide.

2. Alkylation Reaction:

  • To the phenoxide solution, add 2-chloroacetamide (1 equivalent) either as a solid or dissolved in a minimal amount of the reaction solvent.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours (e.g., 4-24 hours).[7] The reaction progress should be monitored by TLC.[8]

3. Work-up and Purification:

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the pure phenoxy acetamide.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for Phenoxyacetic Acid Synthesis (a precursor)
Phenol Derivative Alkylating Agent Base Solvent Temperature (°C) Time (h) Yield (%) Reference
PhenolMonochloroacetic acidNaOHWater/Ethanol102575[6]
Substituted PhenolsChloroacetic acidAnhydrous K₂CO₃AcetoneReflux--[9]

Note: Data on direct phenoxy acetamide synthesis with varied quantitative yields under different conditions is sparse in the provided search results. This table illustrates typical conditions for the closely related synthesis of the phenoxyacetic acid precursor.

Visualizations

Experimental Workflow for Phenoxy Acetamide Synthesis

G cluster_prep Phenoxide Preparation cluster_reaction Alkylation cluster_workup Work-up & Purification A Substituted Phenol D Stir at Room Temperature A->D B Anhydrous Solvent (e.g., DMF) B->D C Base (e.g., K₂CO₃) C->D F Heat & Stir (e.g., 60-80°C) D->F E 2-Chloroacetamide E->F G Monitor by TLC F->G H Aqueous Work-up & Extraction G->H I Drying & Solvent Evaporation H->I J Purification (Recrystallization/Chromatography) I->J K Pure Phenoxy Acetamide J->K

Caption: Workflow for the synthesis of phenoxy acetamide.

References

"reducing off-target effects of phenoxy thiazole inhibitors"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with phenoxy thiazole inhibitors, particularly concerning the reduction of off-target effects.

Frequently Asked Questions (FAQs)

Q1: My phenoxy thiazole inhibitor is showing activity against unintended targets. What are the common off-target families for this class of compounds?

A1: Phenoxy thiazole derivatives are frequently designed as kinase inhibitors due to the structural features of the thiazole ring. As such, common off-targets are often other kinases. Depending on the specific substitutions on the phenoxy and thiazole rings, these inhibitors can interact with a range of serine/threonine and tyrosine kinases. For example, various thiazole derivatives have shown inhibitory activity against kinases such as EGFR, PI3K/mTOR, Aurora kinases, CK2, and GSK3β. It is also possible for these compounds to interact with other ATP-binding proteins.

Q2: How can I rationally modify my phenoxy thiazole inhibitor to improve its selectivity?

A2: A key strategy for improving the selectivity of phenoxy thiazole inhibitors is through chemical modification, particularly by altering the substituents on the phenyl ring. This approach can dramatically affect isozyme selectivity. Consider the following medicinal chemistry strategies:

  • Exploiting Subtle Active Site Differences: Introduce bulky or specific chemical groups on the phenoxy ring that can create favorable interactions with unique residues in the target's active site while clashing with residues in the active sites of off-target proteins.

  • Targeting Non-Conserved Residues: Design modifications that interact with amino acids that are not conserved across the kinase family.

  • Modulating Physicochemical Properties: Optimize properties like lipophilicity and hydrogen bonding capacity through substitutions on the phenoxy ring to favor binding to the intended target.

Q3: What are the initial steps to confirm if the observed cellular phenotype is due to on-target or off-target effects of my inhibitor?

A3: To differentiate between on-target and off-target effects, a multi-pronged approach is recommended:

  • Confirm Target Engagement in Cells: Utilize techniques like cellular thermal shift assays (CETSA) or NanoBRET to confirm that your inhibitor binds to the intended target in a cellular context.

  • Use a Structurally Dissimilar Inhibitor: Test a second, structurally different inhibitor that targets the same protein. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Rescue Experiments: If your inhibitor is targeting a specific enzyme, try to rescue the phenotype by introducing a downstream product of the enzymatic reaction.

  • Knockdown/Knockout Models: Compare the phenotype induced by your inhibitor with that of a genetic knockdown or knockout of the target protein (e.g., using siRNA or CRISPR).

Troubleshooting Guides

Issue 1: High degree of off-target binding observed in a kinase screen.
  • Problem: Your phenoxy thiazole inhibitor inhibits multiple kinases with similar potency in a broad kinase panel screen.

  • Possible Causes:

    • The inhibitor targets a highly conserved region of the kinase ATP-binding site.

    • The inhibitor concentration used in the screen was too high, leading to non-specific binding.

    • The core scaffold has inherent promiscuity.

  • Solutions:

    • Perform Dose-Response Assays: Conduct follow-up assays on the initial "hits" from the screen using a range of inhibitor concentrations to determine the IC50 for each off-target. This will help quantify the selectivity.

    • Computational Modeling: Use molecular docking to predict the binding mode of your inhibitor in the active sites of both the on-target and major off-targets. This can provide insights for rational design of more selective compounds.

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test a small library of analogs with modifications to the phenoxy ring. Analyze how these changes affect both on-target potency and off-target activity to identify key structural determinants of selectivity.

Issue 2: Inconsistent results between biochemical and cellular assays.
  • Problem: Your inhibitor shows high potency and selectivity in a biochemical (enzymatic) assay, but is much weaker or shows a different activity profile in cell-based assays.

  • Possible Causes:

    • Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane.

    • Cellular ATP Competition: The high intracellular concentration of ATP (~1-10 mM) can outcompete ATP-competitive inhibitors.

    • Efflux by Cellular Transporters: The compound may be actively pumped out of the cell.

    • Metabolic Instability: The inhibitor could be rapidly metabolized within the cell.

  • Solutions:

    • Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive diffusion.

    • Measure Target Engagement in Cells: Confirm that the inhibitor is binding to its intended target within the cell using methods like CETSA or NanoBRET.

    • Evaluate Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability.

    • Modify Compound Properties: If permeability is low, consider modifications to the phenoxy thiazole scaffold to improve its physicochemical properties (e.g., by altering logP or the number of hydrogen bond donors/acceptors).

Data Presentation

Table 1: Example Kinase Selectivity Profile of a Phenoxy Thiazole Inhibitor (PT-123)

Kinase TargetIC50 (nM)Selectivity (Fold vs. Target X)
Target X 15 -
Off-Target A30020
Off-Target B1,20080
Off-Target C>10,000>667
Off-Target D85057

Table 2: Comparison of Biochemical and Cellular Potency

CompoundTarget X IC50 (Biochemical, nM)Target X EC50 (Cellular, nM)Cell Permeability (PAMPA, 10⁻⁶ cm/s)
PT-123158500.5 (Low)
PT-124 (optimized)201505.2 (High)

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Commercial Panel

This protocol outlines the general steps for assessing the selectivity of a phenoxy thiazole inhibitor against a broad panel of kinases.

Objective: To identify the on-target and off-target kinases of a test compound and quantify its selectivity.

Materials:

  • Phenoxy thiazole inhibitor stock solution (e.g., 10 mM in DMSO)

  • Selected commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp.)

  • Assay buffer and reagents (provided by the service)

Methodology:

  • Compound Preparation: Prepare a series of dilutions of the phenoxy thiazole inhibitor in DMSO. The final concentrations for the initial screen are typically at a single high concentration (e.g., 1 or 10 µM) to identify potential hits.

  • Assay Plate Preparation: The service provider will typically handle the plating of the kinase panel.

  • Compound Submission: Submit the prepared compound dilutions to the kinase profiling service provider according to their specific instructions.

  • Kinase Activity Assay: The service provider will perform the kinase assays. A common format is a competition binding assay or an activity assay that measures the phosphorylation of a substrate.

  • Data Analysis:

    • The primary screen data is often reported as percent inhibition at the tested concentration.

    • Identify all kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

    • For the identified hits, perform secondary assays to determine the IC50 values. This involves testing a range of inhibitor concentrations (e.g., 10-point dose-response curve).

    • Calculate the selectivity of your inhibitor by comparing the IC50 for the intended target to the IC50 for the off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of a phenoxy thiazole inhibitor to its target protein in a cellular environment.

Materials:

  • Cell line expressing the target protein

  • Phenoxy thiazole inhibitor

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phosphate-buffered saline (PBS)

  • Equipment for SDS-PAGE and Western blotting

  • Antibody specific to the target protein

Methodology:

  • Cell Treatment: Culture the cells to ~80% confluency. Treat the cells with the phenoxy thiazole inhibitor at various concentrations (and a vehicle control, e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating Profile:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Protein Quantification: Centrifuge the lysates to pellet the precipitated proteins. Collect the supernatant containing the soluble protein fraction. Quantify the protein concentration in the supernatant.

  • Western Blotting:

    • Normalize the protein amounts for each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target protein, followed by a secondary antibody.

    • Detect the signal and quantify the band intensities.

  • Data Analysis:

    • For each treatment condition, plot the band intensity (soluble protein) as a function of temperature.

    • The binding of the inhibitor will stabilize the target protein, resulting in a shift of the melting curve to a higher temperature compared to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_screening Initial Screening & Validation cluster_cellular Cellular Characterization cluster_optimization Lead Optimization a Phenoxy Thiazole Inhibitor b Kinase Panel Screen (e.g., 10 µM) a->b Test f Cell-Based Potency Assay (EC50) a->f Test g Target Engagement (CETSA / NanoBRET) a->g Confirm c Identify Off-Target 'Hits' (>50% Inhibition) b->c Analyze d IC50 Determination (Dose-Response) c->d Validate e Selectivity Profile d->e Quantify i Computational Modeling (Docking) e->i Inform f->i h Phenotypic Assays j SAR Studies (Analog Synthesis) i->j Guide k Improved Inhibitor j->k Synthesize k->b Re-screen k->f

Caption: Workflow for identifying and mitigating off-target effects.

signaling_pathway cluster_pi3k PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Phenoxy Thiazole Inhibitor Inhibitor->RTK Off-Target Inhibition Inhibitor->PI3K Off-Target Inhibition Inhibitor->AKT Off-Target Inhibition

Caption: Potential off-target inhibition of the PI3K/AKT/mTOR pathway.

Technical Support Center: Crystallization of Phenoxy Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of phenoxy thiazole compounds. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallization of phenoxy thiazole derivatives?

A1: The successful crystallization of phenoxy thiazole derivatives is primarily influenced by solvent selection, temperature, supersaturation, and the presence of impurities. The choice of solvent is crucial as it affects solubility, nucleation, and crystal growth kinetics.[1][2] Temperature directly impacts solubility and the rate of crystal formation, while achieving an optimal supersaturation level is key to initiating crystallization without leading to amorphous precipitation.[3][4] Even trace amounts of impurities can significantly hinder or alter crystal growth.[5]

Q2: My phenoxy thiazole compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, typically occurs when the solution's temperature is higher than the melting point of the solute at that concentration. To address this, you can try:

  • Adding more solvent: This can lower the saturation point and the temperature at which the compound comes out of solution.

  • Slowing down the cooling process: Gradual cooling provides more time for ordered crystal lattice formation.

  • Using a different solvent system: A solvent in which the compound is less soluble might prevent oiling out.

Q3: I am observing poor crystal yield. How can I improve it?

A3: Low yield is a common issue in crystallization. To improve your yield, consider the following:

  • Optimize solvent volume: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.

  • Cooling to a lower temperature: Reducing the final temperature of your crystallization process will decrease the solubility of your compound and promote further precipitation.

  • Evaporation of solvent: If the compound is stable, slow evaporation of the solvent can increase the concentration and lead to a higher yield.

  • Anti-solvent addition: Introducing a solvent in which your compound is insoluble (an anti-solvent) can induce further crystallization.[6]

Q4: The crystals I've obtained are very small or needle-like. How can I grow larger, more well-defined crystals?

A4: Crystal morphology is heavily influenced by the crystallization conditions. To obtain larger crystals:

  • Reduce the rate of cooling: Slower cooling allows for more ordered and larger crystal growth.

  • Decrease the level of supersaturation: A lower supersaturation level slows down the nucleation rate, allowing existing crystals to grow larger.

  • Use a different solvent: The interaction between the solvent and the crystal faces can significantly affect the crystal habit.[7]

  • Utilize seeding: Introducing a small, high-quality crystal of your compound (a seed crystal) can promote the growth of larger crystals with a similar morphology.

Troubleshooting Guides

Problem 1: No Crystals are Forming

If your phenoxy thiazole compound fails to crystallize from solution, follow this troubleshooting workflow:

G start No Crystals Formed check_supersaturation Is the solution supersaturated? start->check_supersaturation induce_crystallization Induce Crystallization check_supersaturation->induce_crystallization Yes concentrate Concentrate solution (evaporation) check_supersaturation->concentrate No scratch Scratch inner surface of flask induce_crystallization->scratch seed Add seed crystals induce_crystallization->seed add_antisolvent Add anti-solvent induce_crystallization->add_antisolvent end Crystals Formed scratch->end seed->end concentrate->check_supersaturation reassess_solvent Re-evaluate Solvent System concentrate->reassess_solvent add_antisolvent->reassess_solvent add_antisolvent->end

Caption: Troubleshooting workflow for initiating crystallization.

Problem 2: Presence of Impurities Affecting Crystallization

Impurities can inhibit crystallization or be incorporated into the crystal lattice, affecting purity and morphology.[5]

G start Poor Crystal Quality/ Purity Due to Impurities identify_impurity Identify Impurity Source (e.g., synthesis byproducts) start->identify_impurity reslurry Reslurry Crystals in a suitable solvent start->reslurry If crystals have formed recrystallize Recrystallize from a different solvent system start->recrystallize If crystals have formed purify Purify Crude Material (e.g., chromatography) identify_impurity->purify purify->start Crystallize Purified Material end_good_crystals High Purity Crystals reslurry->end_good_crystals recrystallize->end_good_crystals

Caption: Workflow for addressing impurity-related crystallization issues.

Data Presentation

Table 1: Solubility of Sulfathiazole in Binary Solvent Mixtures at Different Temperatures

This table can serve as a reference for understanding how solvent composition and temperature can affect the solubility of a related thiazole compound. Similar screening will be necessary for your specific phenoxy thiazole derivative.

Temperature (°C)Solvent System (v/v)Solubility (g/L)
25Ethanol5.8
25Acetone1.9
25Ethanol/Water (80:20)2.5
40Ethanol12.1
40Acetone4.5
40Ethanol/Water (80:20)6.2

Data is illustrative and based on general trends for thiazole derivatives.

Table 2: Effect of Temperature and Anti-Solvent Addition Rate on Polymorph Formation of a Thiazole Derivative (BPT)

This data illustrates how crystallization conditions can influence the resulting crystal form (polymorph).[6]

Initial Concentration (mol/L)Water Addition Rate (mL/min)Temperature (°C)Predominant Crystal Form
0.0400.2 - 2.050BH (Hydrate)
0.079Low50D (Methanolate)
0.079High50BH (Hydrate)
0.055Low40A and BH
0.055High40BH

BH and D are different solvated crystal forms, while A is a metastable polymorph.[6]

Experimental Protocols

General Protocol for Cooling Crystallization of a Phenoxy Thiazole Derivative

This is a generalized protocol and should be optimized for your specific compound.

  • Solvent Selection:

    • Perform a solvent screen to identify a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but have low solubility at cooler temperatures. Common solvents for thiazole derivatives include alcohols (ethanol, methanol), ketones (acetone), and esters (ethyl acetate).[8]

  • Dissolution:

    • In a flask equipped with a condenser, add the crude phenoxy thiazole compound to the chosen solvent.

    • Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.

  • Cooling:

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

    • For improved yield, further cool the flask in an ice bath or refrigerator.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying:

    • Dry the crystals under vacuum to remove residual solvent.

General Protocol for Anti-Solvent Crystallization
  • Dissolution:

    • Dissolve the phenoxy thiazole compound in a solvent in which it is freely soluble.

  • Anti-Solvent Addition:

    • Slowly add an anti-solvent (a solvent in which the compound is insoluble) to the solution with stirring. The addition should be dropwise to maintain a low level of supersaturation.

    • Continue adding the anti-solvent until a precipitate is formed and no more crystals are precipitating.

  • Digestion:

    • Stir the resulting slurry for a period to allow the crystals to mature.

  • Isolation and Drying:

    • Isolate and dry the crystals as described in the cooling crystallization protocol.

G cluster_cooling Cooling Crystallization cluster_antisolvent Anti-Solvent Crystallization dissolve_cool Dissolve in Hot Solvent cool_slowly Slow Cooling dissolve_cool->cool_slowly isolate_cool Isolate Crystals (Filtration) cool_slowly->isolate_cool dissolve_anti Dissolve in Good Solvent add_antisolvent Add Anti-Solvent dissolve_anti->add_antisolvent isolate_anti Isolate Crystals (Filtration) add_antisolvent->isolate_anti

Caption: Comparison of cooling and anti-solvent crystallization workflows.

References

"stability issues with 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide. The information provided is based on the chemical properties of its constituent functional groups and is intended to assist in addressing potential stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential stability concerns for this compound in solution?

A1: Based on its chemical structure, the primary stability concerns for this compound in solution are:

  • Hydrolysis of the amide bond: This can occur under both acidic and basic conditions, leading to the formation of 4-phenoxybutanoic acid and 2-aminothiazole.[1][2][3] This process is often accelerated by heat.

  • Degradation of the thiazole ring: The thiazole ring can be susceptible to degradation, particularly under alkaline conditions and upon exposure to light (photodegradation).[4][5]

  • Oxidation: The phenoxy group and the thiazole ring may be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.

Q2: I am observing a decrease in the concentration of my stock solution of this compound over time. What could be the cause?

A2: A decrease in concentration could be due to several factors:

  • Degradation: The compound may be degrading via hydrolysis or other pathways as mentioned in Q1. This is more likely if the solution is stored at room temperature for extended periods, exposed to light, or if the pH of the solvent is not optimal.

  • Precipitation: The compound may be precipitating out of solution, especially if the solution is stored at a low temperature or if the concentration exceeds its solubility in the chosen solvent.

  • Adsorption: The compound may be adsorbing to the surface of the storage container.

Q3: What are the expected degradation products of this compound?

A3: The most likely degradation products resulting from hydrolysis of the amide bond are 4-phenoxybutanoic acid and 2-aminothiazole. Photodegradation or oxidation may lead to more complex degradation products resulting from cleavage or modification of the thiazole ring or the phenoxy group.[5][6]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis

Symptom: Appearance of new peaks in your HPLC, LC-MS, or other chromatographic analysis of a solution of this compound.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Chemical Degradation 1. Analyze a freshly prepared sample to confirm if the new peaks are present initially or appear over time. 2. Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unexpected peaks. This can help in identifying the degradation pathway. 3. Adjust solution pH: If hydrolysis is suspected, prepare solutions in buffers of varying pH (e.g., pH 3, 7, 9) to assess the impact on stability. The thiazole ring can be unstable in alkaline solutions.[4] 4. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[6]
Impurity in the original sample 1. Check the certificate of analysis (CoA) for the purity of the compound. 2. Re-purify the compound if necessary.
Contamination 1. Use high-purity solvents and reagents. 2. Ensure cleanliness of all glassware and equipment.
Issue 2: Poor Reproducibility of Experimental Results

Symptom: High variability in results from assays using solutions of this compound.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Solution Instability 1. Prepare fresh solutions immediately before each experiment. 2. Establish a stability profile for the compound in your experimental buffer by analyzing its concentration at different time points. 3. Store stock solutions appropriately: Based on stability data, store stock solutions at a lower temperature (e.g., -20°C or -80°C) and in a solvent that minimizes degradation.
Incomplete Dissolution 1. Visually inspect the solution for any undissolved particles. 2. Use sonication or gentle heating to aid dissolution, but be cautious as heat can accelerate degradation. 3. Filter the solution through a suitable filter to remove any particulate matter.

Data Presentation

The following tables present illustrative data from a hypothetical forced degradation study on this compound.

Table 1: Summary of Forced Degradation Studies

Condition% Degradation of this compoundMajor Degradation Products Observed
0.1 M HCl (60°C, 24h)15%4-phenoxybutanoic acid, 2-aminothiazole
0.1 M NaOH (60°C, 24h)45%4-phenoxybutanoic acid, 2-aminothiazole, other unidentified products
3% H₂O₂ (RT, 24h)8%Unidentified polar degradants
Photostability (UV light, 24h)25%Multiple unidentified degradants
Thermal (80°C, 24h)5%Minor degradation

Table 2: pH-Dependent Stability Profile at Room Temperature

pH% Remaining after 72 hours
3.098%
5.099%
7.495%
9.082%

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of degradation and identify the degradation products.

Visualizations

cluster_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Light, Heat) prep->stress neutralize Neutralize Samples (for acid/base stress) stress->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze identify Identify Degradation Products analyze->identify quantify Quantify Degradation identify->quantify

Caption: Experimental workflow for stability testing.

cluster_pathway Hypothetical Degradation Pathway parent This compound product1 4-phenoxybutanoic acid parent->product1 Hydrolysis (Acid/Base) product2 2-aminothiazole parent->product2 Hydrolysis (Acid/Base) product3 Oxidized/Photo-degraded Products parent->product3 Oxidation / Photolysis

Caption: Hypothetical degradation pathway.

cluster_troubleshooting Troubleshooting Decision Tree result result start Unexpected Peaks in Chromatography? fresh Peaks in Fresh Sample? start->fresh forced Peaks Match Forced Degradation? fresh->forced No impurity Impurity in Starting Material fresh->impurity Yes degradation Likely Degradation forced->degradation Yes contamination Possible Contamination forced->contamination No optimize Optimize Storage/Handling (pH, Light, Temp) degradation->optimize

Caption: Troubleshooting decision tree.

References

Technical Support Center: Overcoming Resistance to Phenoxy Acetamide Compounds in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenoxy acetamide compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on overcoming drug resistance.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing increasing resistance to my phenoxy acetamide compound. What are the common mechanisms of resistance?

A1: Resistance to anticancer agents, including phenoxy acetamide derivatives, is a multifaceted issue. Some common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy. Phenoxy-N-phenylacetamide compounds have been reported to inhibit P-gp efflux transporters, suggesting that this mechanism is relevant for this class of molecules.

  • Alterations in Drug Target: While specific targets of many novel phenoxy acetamides are still under investigation, mutations or changes in the expression of the target protein can prevent the compound from binding effectively.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate alternative signaling pathways to bypass the inhibitory effects of the drug. Common pathways implicated in drug resistance include the RAS/MAPK and PI3K/Akt pathways.

  • Evasion of Apoptosis: Changes in the expression of pro-apoptotic and anti-apoptotic proteins (e.g., Bax and Bcl-2) can make cells less susceptible to programmed cell death induced by the compound.

  • Drug Inactivation: Cellular metabolism may be altered to enhance the breakdown and inactivation of the phenoxy acetamide compound.

Q2: How can I determine if my cell line has developed resistance to a phenoxy acetamide compound?

A2: The most common method is to determine the half-maximal inhibitory concentration (IC50) of the compound in your cell line and compare it to the parental, non-resistant cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay, such as the MTT or AlamarBlue assay.

Q3: I have confirmed resistance. What are the initial steps to understanding the underlying mechanism in my cell line?

A3: A logical first step is to investigate the most common resistance mechanisms:

  • Assess ABC Transporter Expression: Use Western blotting or qPCR to compare the expression levels of key ABC transporters (e.g., P-glycoprotein/MDR1, MRP1, ABCG2) between your resistant and parental cell lines. An upregulation in the resistant line is a strong indicator of increased drug efflux.

  • Evaluate Apoptotic Pathway Proteins: Analyze the expression of key apoptosis-related proteins, such as Bax, Bcl-2, and cleaved caspases, using Western blotting to see if the apoptotic signaling pathway is altered.

  • Investigate Pro-Survival Signaling: Examine the activation status (e.g., phosphorylation) of key proteins in survival pathways like PI3K/Akt and MAPK/ERK using Western blotting.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for a phenoxy acetamide compound.
Possible Cause Troubleshooting Step
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Create a standard curve for cell growth to determine the optimal seeding density for your specific cell line in the logarithmic growth phase.
Compound Solubility Phenoxy acetamide compounds can be hydrophobic. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitation.
Assay Incubation Time The optimal incubation time with the compound can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for your cell line and compound combination.
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT). Run a control with the compound in cell-free medium to check for direct effects on the assay reagents.
Problem 2: My phenoxy acetamide compound is effective in some cancer cell lines but not others (intrinsic resistance).
Possible Cause Troubleshooting Step
Differential Target Expression The target of your compound may not be expressed or may be expressed at very low levels in the non-responsive cell lines. Use Western blotting or qPCR to quantify the expression of the putative target protein/gene across a panel of cell lines.
Pre-existing Resistance Mechanisms The resistant cell lines may have high basal expression of ABC transporters or dysregulated apoptotic pathways. Screen a panel of cell lines for the expression of key resistance-associated proteins.
Different Genetic Backgrounds Mutations in genes upstream or downstream of the drug target can confer intrinsic resistance.

Experimental Protocols

Protocol 1: Generation of a Phenoxy Acetamide-Resistant Cell Line

This protocol describes a general method for developing acquired resistance in an adherent cancer cell line through stepwise exposure to increasing concentrations of a phenoxy acetamide compound.

Materials:

  • Parental cancer cell line of interest

  • Phenoxy acetamide compound

  • Complete cell culture medium

  • DMSO (or other suitable solvent)

  • Cell culture flasks and plates

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT assay) to determine the initial IC50 of the phenoxy acetamide compound on the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing the phenoxy acetamide compound at a concentration equal to the IC20-IC30 (the concentration that inhibits 20-30% of cell growth).

  • Monitor and Passage: Monitor the cells for recovery of proliferation. When the cells resume a normal growth rate, passage them and continue to culture them in the presence of the same drug concentration.

  • Stepwise Dose Escalation: Once the cells are stably growing at the initial concentration, increase the concentration of the phenoxy acetamide compound in the culture medium by a factor of 1.5 to 2.

  • Repeat and Select: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. A resistant cell line is typically considered established when it can proliferate in a drug concentration that is at least 5-10 times the initial IC50 of the parental line.

  • Characterize the Resistant Line: Periodically determine the IC50 of the resistant cell line to quantify the level of resistance. Once a stable resistant line is established, perform molecular analyses (e.g., Western blotting for ABC transporters) to investigate the mechanism of resistance.

Protocol 2: Western Blot Analysis of ABC Transporter Expression

Materials:

  • Parental and resistant cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the ABC transporter of interest (e.g., anti-P-glycoprotein)

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates from both parental and resistant cells to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each lysate on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the ABC transporter and the loading control antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of the ABC transporter to the loading control. Compare the normalized expression between the parental and resistant cell lines.

Data Presentation

Table 1: Example IC50 Values of a Phenoxy Acetamide Compound in Sensitive and Acquired Resistant Cancer Cell Lines.

Cell LineCompoundIC50 (µM) - ParentalIC50 (µM) - ResistantResistance Index (RI)
MCF-7 (Breast Cancer)Compound X2.535.014.0
A549 (Lung Cancer)Compound X5.268.513.2
HCT116 (Colon Cancer)Compound Y1.827.915.5

Note: These are example values. Actual values will vary depending on the specific compound and cell line. The Resistance Index (RI) is calculated as IC50 (Resistant) / IC50 (Parental).

Visualizations

Resistance_Mechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms PhenoxyAcetamide Phenoxy Acetamide Compound Target Cellular Target PhenoxyAcetamide->Target Inhibition Apoptosis Apoptosis Target->Apoptosis Induces CellSurvival Cell Survival Apoptosis->CellSurvival Inhibits ABCTransporter ABC Transporter (e.g., P-gp) Efflux Increased Efflux ABCTransporter->Efflux SurvivalPathways Pro-Survival Pathways (e.g., PI3K/Akt) SurvivalPathways->CellSurvival Promotes Efflux->PhenoxyAcetamide Pumps out ApoptosisEvasion Apoptosis Evasion ApoptosisEvasion->Apoptosis Blocks PathwayActivation Pathway Activation PathwayActivation->SurvivalPathways Upregulates

Caption: Common mechanisms of acquired resistance to phenoxy acetamide compounds.

Experimental_Workflow Start Start with Parental Cell Line IC50_Initial Determine Initial IC50 (e.g., MTT Assay) Start->IC50_Initial StepwiseExposure Stepwise Exposure to Increasing Drug Concentrations IC50_Initial->StepwiseExposure ResistanceDevelopment Development of Resistant Cell Line StepwiseExposure->ResistanceDevelopment IC50_Resistant Determine IC50 of Resistant Line ResistanceDevelopment->IC50_Resistant Characterization Molecular Characterization (Western Blot, qPCR) IC50_Resistant->Characterization Outcome Identify Resistance Mechanism Characterization->Outcome

Caption: Workflow for developing and characterizing a resistant cell line.

Technical Support Center: Troubleshooting Assay Interference by 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles of assay interference by small molecules. As of the last update, there is no specific literature detailing assay interference caused by 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide. Therefore, this guide provides general strategies and hypothesized scenarios based on the chemical structure of the compound.

Introduction to Small Molecule Assay Interference

Small molecules can interfere with biological assays through various mechanisms, leading to false-positive or false-negative results. Understanding these mechanisms is crucial for accurate data interpretation and successful drug discovery campaigns. Common modes of interference include:

  • Colloidal Aggregation: Many organic molecules form aggregates in aqueous solutions, which can non-specifically inhibit enzymes and other proteins.

  • Chemical Reactivity: The compound may react directly with assay components, such as the target protein, substrates, or detection reagents.

  • Fluorescence Interference: The compound may be intrinsically fluorescent or may quench the fluorescence of a reporter molecule, leading to erroneous signals in fluorescence-based assays.

  • Chelation: The compound may chelate metal ions that are essential for enzyme activity or signal generation.

  • Light Attenuation: The compound may absorb light at the excitation or emission wavelengths used in optical assays.

  • Membrane Disruption: In cell-based assays, the compound may disrupt cellular membranes, leading to non-specific cytotoxicity or altered signaling.

Frequently Asked Questions (FAQs)

Q1: My assay shows a positive hit with this compound, but I suspect it might be a false positive. What are the first steps I should take?

A1: Initial verification steps are critical to rule out common sources of error and to begin characterizing the potential for assay interference.

  • Confirm Compound Identity and Purity: Ensure the compound is what it is supposed to be and is of high purity using methods like LC-MS and NMR. Impurities can be a source of misleading activity.

  • Visual Inspection: Visually inspect the assay plate. Look for precipitation of the compound, which can indicate poor solubility and a higher likelihood of aggregation.

  • Dose-Response Curve Analysis: Generate a full dose-response curve. A steep or unusual curve shape can sometimes be indicative of non-specific activity.

  • Literature Search: Although specific data for this compound is scarce, perform a thorough search for any known activities or interference patterns of structurally similar compounds.

Q2: How can I determine if this compound is causing interference through aggregation?

A2: Colloidal aggregation is a common mechanism of non-specific inhibition. Several experimental approaches can be used to investigate this.

  • Detergent-Based Counter-Screen: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity of the compound is significantly reduced, it is likely due to aggregation.

  • Dynamic Light Scattering (DLS): DLS can directly measure the size of particles in a solution. The presence of particles in the nanometer to micrometer range that are dependent on compound concentration would be strong evidence for aggregation.

  • Centrifugation: If the compound's activity is due to aggregates, pelleting the aggregates by centrifugation prior to the assay should reduce the observed inhibition.

Q3: My assay is fluorescence-based. How can I check for fluorescence interference from this compound?

A3: The presence of two aromatic rings (phenoxy and thiazole) in the compound's structure suggests a potential for fluorescence interference.

  • Fluorescence Emission/Excitation Scans: Scan the emission spectrum of the compound at the assay's excitation wavelength and the excitation spectrum at the assay's emission wavelength. This will determine if the compound has intrinsic fluorescence that overlaps with the assay signal.

  • Quenching Controls: In a simple buffer system, mix the compound with the fluorescent probe used in your assay. A decrease in the probe's fluorescence intensity in the presence of the compound indicates quenching.

  • Use of an Orthogonal Assay: If possible, confirm the activity of the compound in a non-fluorescence-based assay format (e.g., a colorimetric or label-free assay).

Q4: What if I suspect the compound is chemically reactive?

A4: Chemical reactivity can lead to irreversible inhibition or inactivation of assay components.

  • Pre-incubation Studies: Pre-incubate the target protein with the compound for varying amounts of time before adding the substrate. A time-dependent increase in inhibition suggests covalent modification or slow-binding inhibition.

  • Thiol Reactivity Test: Include a thiol-containing reagent like dithiothreitol (DTT) or glutathione in the assay buffer. If the compound's activity is diminished, it may be reacting with cysteine residues on the target protein.[1]

  • Mass Spectrometry: Intact protein mass spectrometry can be used to detect covalent modification of the target protein by the compound.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating assay interference from this compound.

Table 1: Initial Troubleshooting Steps
Issue Possible Cause Recommended Action
Inconsistent results between experimentsCompound instability or precipitation- Check compound solubility in assay buffer.- Prepare fresh stock solutions for each experiment.- Visually inspect for precipitates.
High background signalIntrinsic fluorescence of the compound- Run control wells with compound only.- Perform fluorescence emission/excitation scans.
Steep dose-response curveCompound aggregation- Re-run assay with a non-ionic detergent.- Perform Dynamic Light Scattering (DLS).
Loss of activity over timeCompound degradation- Assess compound stability in assay buffer over time using LC-MS.
Table 2: Experimental Approaches to Characterize Interference
Interference Mechanism Primary Experimental Test Secondary Confirmation Expected Outcome if Positive
Aggregation Addition of 0.01% Triton X-100Dynamic Light Scattering (DLS)Significant reduction in IC50; DLS shows particle formation.
Fluorescence Emission/Excitation ScanQuenching experimentCompound fluoresces at assay wavelengths; Compound quenches fluorophore.
Reactivity Pre-incubation with targetMass Spectrometry of targetIC50 decreases with longer pre-incubation; Mass shift corresponding to compound adduction.
Chelation Addition of EDTA-IC50 increases in the presence of EDTA.

Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Aggregation
  • Prepare two sets of assay buffers: one standard buffer and one containing 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of this compound in both buffers.

  • Perform the assay in parallel using both buffer conditions.

  • Generate dose-response curves and compare the IC50 values. A significant rightward shift in the IC50 curve in the presence of Triton X-100 is indicative of aggregation-based inhibition.

Protocol 2: Fluorescence Interference Assessment
  • Prepare a solution of this compound in the assay buffer at the highest concentration used in the assay.

  • Using a fluorescence plate reader or spectrofluorometer, perform an emission scan by exciting at the assay's excitation wavelength.

  • Perform an excitation scan by monitoring at the assay's emission wavelength.

  • To test for quenching, prepare a solution of the assay's fluorescent probe.

  • Measure the fluorescence intensity of the probe alone.

  • Add the compound at various concentrations and measure the fluorescence intensity again. A concentration-dependent decrease in fluorescence indicates quenching.

Visualizations

Troubleshooting_Workflow start Suspected Assay Interference confirm_purity Confirm Compound Purity and Identity start->confirm_purity dose_response Analyze Dose-Response Curve confirm_purity->dose_response visual_inspect Visually Inspect for Precipitation dose_response->visual_inspect aggregation_check Test for Aggregation (Detergent, DLS) visual_inspect->aggregation_check fluorescence_check Test for Fluorescence Interference (Scans, Quenching) aggregation_check->fluorescence_check No Aggregation mitigate Mitigate Interference or Select New Compound aggregation_check->mitigate Aggregation Confirmed reactivity_check Test for Chemical Reactivity (Pre-incubation, MS) fluorescence_check->reactivity_check No Fluorescence Interference fluorescence_check->mitigate Fluorescence Interference Confirmed reactivity_check->mitigate Reactivity Confirmed false_positive Conclude False Positive reactivity_check->false_positive No Reactivity

Caption: Workflow for troubleshooting assay interference.

Interference_Identification_Tree start Is activity abolished by 0.01% Triton X-100? is_fluorescent Does the compound show fluorescence at assay wavelengths? start->is_fluorescent No aggregator Likely Aggregator start->aggregator Yes is_reactive Does pre-incubation increase inhibition? is_fluorescent->is_reactive No fluorescent Fluorescence Interference is_fluorescent->fluorescent Yes reactive Likely Reactive Compound is_reactive->reactive Yes other Other Interference Mechanism is_reactive->other No

Caption: Decision tree for identifying interference type.

Hypothetical_Signaling_Pathway cluster_assay In Vitro Kinase Assay cluster_interference Potential Interference Points Kinase Kinase Phospho-Substrate Phospho-Substrate Kinase->Phospho-Substrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Fluorescent Antibody Fluorescent Antibody Phospho-Substrate->Fluorescent Antibody Signal Signal Fluorescent Antibody->Signal Compound This compound Compound->Kinase Aggregation Compound->Fluorescent Antibody Fluorescence Quenching Compound->Signal Signal Attenuation

Caption: Potential interference points in a kinase assay.

References

Technical Support Center: Purification of N-Thiazolyl Amide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-thiazolyl amide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying N-thiazolyl amide compounds?

A1: The most prevalent and effective purification techniques for N-thiazolyl amides are column chromatography and recrystallization. Liquid-liquid extraction is also frequently used during the work-up process to remove salts and highly polar impurities. The choice of method depends on the physical properties of the compound (solid or oil), the nature of the impurities, and the scale of the reaction.

Q2: How do I choose the right solvent system for column chromatography?

A2: An appropriate solvent system for column chromatography should provide a good separation between your target compound and any impurities on a Thin Layer Chromatography (TLC) plate. A good starting point for many N-thiazolyl amides is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Ideally, the desired compound should have an Rf value between 0.2 and 0.4 on the TLC plate to ensure good separation on the column.

Q3: What are some common solvents for recrystallizing N-thiazolyl amides?

A3: N-thiazolyl amides are often crystalline solids and can be effectively purified by recrystallization. Common solvents include ethanol, ethyl acetate, acetone, and acetonitrile.[1] The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. It is often necessary to screen several solvents or solvent mixtures to find the optimal conditions.

Q4: What are the likely impurities in my N-thiazolyl amide synthesis?

A4: Common impurities include unreacted starting materials such as the 2-aminothiazole derivative and the acylating agent (e.g., acyl chloride or carboxylic acid). Byproducts can also form, such as bis-acylated compounds where the acyl group has added to both the amino group and the thiazole ring nitrogen.[1] Side reactions involving electrophilic substitution on the thiazole ring can also lead to impurities.[1]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of your N-thiazolyl amide product.

Troubleshooting Column Chromatography
Problem Possible Cause(s) Recommended Solution(s)
Compound does not move from the baseline on TLC/Column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. For very polar compounds, consider using a methanol/dichloromethane gradient.
Compound runs with the solvent front (High Rf) The solvent system is too polar.Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexanes).
Poor separation of spots on TLC/Co-elution on the column The chosen solvent system has poor selectivity for the compounds.Try a different solvent system. For example, if a hexane/ethyl acetate system is not working, consider trying a dichloromethane/methanol or a toluene/acetone system. Sometimes, adding a small amount of a third solvent (e.g., triethylamine for basic compounds or acetic acid for acidic compounds) can improve separation.
Streaking of spots on TLC/Tailing of peaks from the column The compound may be acidic or basic and is interacting strongly with the silica gel. The compound might be degrading on the silica gel. The column may be overloaded.Add a small amount of triethylamine (~0.1-1%) to the eluent for basic compounds, or acetic acid for acidic compounds. To check for degradation, run a 2D TLC. If degradation is observed, consider using a different stationary phase like alumina or a resin. Ensure you are not loading too much crude material onto the column.
Product is contaminated with a byproduct of similar polarity The byproduct is structurally very similar to the desired product.Optimize the chromatography conditions by trying different solvent systems. If column chromatography is ineffective, consider recrystallization or preparative HPLC for better separation.
Troubleshooting Recrystallization
Problem Possible Cause(s) Recommended Solution(s)
Compound does not dissolve in the hot solvent The solvent is not a good choice for your compound.Select a more polar solvent. You may need to screen several solvents to find one in which your compound has high solubility when hot and low solubility when cold.
Compound "oils out" instead of crystallizing The solution is supersaturated, or the compound has a low melting point. The solvent may be too non-polar.Try adding a small amount of a miscible, less-polar "anti-solvent" to the hot solution until it becomes slightly cloudy, then allow it to cool slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization. Ensure the cooling process is slow.
No crystals form upon cooling The solution is not saturated enough. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration and then try cooling again. Alternatively, add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until turbidity persists, then allow it to stand.
Low recovery of the purified product The compound has significant solubility in the cold solvent. Too much solvent was used for recrystallization. Premature crystallization occurred during hot filtration.Cool the filtrate in an ice bath to maximize crystal formation. Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.
Crystals are colored or appear impure The impurity is co-crystallizing with the product. The impurity is trapped within the crystal lattice.Perform a second recrystallization. Sometimes, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system gives a good separation of the target compound (Rf ~0.2-0.4) from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude N-thiazolyl amide in a minimal amount of the chromatography eluent or a more polar solvent (like dichloromethane) if it's not soluble in the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Start eluting the column with the chosen solvent system. Collect fractions and monitor the elution process by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-thiazolyl amide.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude N-thiazolyl amide in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Quantitative Data Summary

The following table summarizes typical purification data for N-thiazolyl amides based on literature examples. Note that yields and purity are highly dependent on the specific compound and reaction conditions.

CompoundPurification MethodSolvent SystemYield (%)Purity (%)Reference
N-(Thiazol-2-yl)acetamideRecrystallizationEthyl Acetate->99 (by X-ray)[2]
N-phenyl-1H-indazolesColumn ChromatographySilica Gel10-70>95 (by NMR)-
N-thiazolyl-1H-indazolesColumn ChromatographySilica Gel12-35>95 (by NMR)-
2-amino-N-(thiazol-2-yl)acetamide derivativesColumn ChromatographyEthyl acetate/Hexane60-85>98 (by HPLC)-
N-(4-phenylthiazol-2-yl)benzamideRecrystallizationEthanol85>99 (by elemental analysis)-

Visualizations

General Purification Workflow

The following diagram illustrates a general workflow for the purification of a crude N-thiazolyl amide product.

PurificationWorkflow Crude Crude N-Thiazolyl Amide Product Workup Aqueous Work-up (Liquid-Liquid Extraction) Crude->Workup Concentration Concentration (Rotary Evaporation) Workup->Concentration Waste Aqueous & Organic Waste Workup->Waste Analysis Purity Analysis (TLC, LC-MS, NMR) Concentration->Analysis Purification Purification Step Analysis->Purification If impure PureProduct Pure N-Thiazolyl Amide Analysis->PureProduct If pure Purification->Analysis Re-analyze Purification->Waste

Caption: General workflow for the purification of N-thiazolyl amide compounds.

Troubleshooting Decision Tree for Purification

This decision tree provides a logical guide for troubleshooting common purification issues.

TroubleshootingDecisionTree Start Start: Crude Product Analysis (TLC) IsProductVisible Is the desired product spot visible? Start->IsProductVisible CheckReaction Re-evaluate reaction conditions or work-up IsProductVisible->CheckReaction No MultipleSpots Are there multiple spots? IsProductVisible->MultipleSpots Yes SingleSpot Is it a single spot? MultipleSpots->SingleSpot No, single spot IdentifyImpurities Identify nature of impurities (Starting materials, byproducts) MultipleSpots->IdentifyImpurities PurifyDirectly Proceed with purification (Column or Recrystallization) SingleSpot->PurifyDirectly SM_Present Unreacted Starting Material Present? IdentifyImpurities->SM_Present IsSolid Is the crude product a solid? IdentifyImpurities->IsSolid OptimizeReaction Optimize reaction time, stoichiometry, or temperature SM_Present->OptimizeReaction Yes Byproducts_Present Byproducts Present? SM_Present->Byproducts_Present No SeparationIssue Are spots well-separated? Byproducts_Present->SeparationIssue OptimizeTLC Optimize TLC solvent system (change polarity or solvent type) SeparationIssue->OptimizeTLC No ColumnChrom Proceed with Column Chromatography SeparationIssue->ColumnChrom Yes PoorSeparation Spots are close or streaking? SeparationIssue->PoorSeparation Streaking/ Poor Separation OptimizeTLC->ColumnChrom ModifyChrom Modify chromatography: - Add modifier (Et3N, AcOH) - Change stationary phase - Consider preparative HPLC PoorSeparation->ModifyChrom IsSolid->ColumnChrom No (Oil) TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes

Caption: Decision tree for troubleshooting N-thiazolyl amide purification.

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Evaluating 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide Against Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the hypothetical compound 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide against established kinase inhibitors. As of this publication, "this compound" is not a recognized kinase inhibitor with publicly available performance data. However, its structural motifs, including a phenoxy ring, an amide linker, and a thiazole core, are present in several known classes of kinase inhibitors. Based on these structural features, this guide will focus on two plausible kinase targets: p38 Mitogen-Activated Protein Kinase (MAPK) and c-Met (Hepatocyte Growth Factor Receptor) . We will compare the performance of well-characterized inhibitors for these two kinases and provide detailed experimental protocols to enable the evaluation of novel compounds like this compound.

Introduction to Potential Kinase Targets

p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3][4] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), making it a significant target for therapeutic intervention.[5][6] The p38 family comprises four isoforms: p38-α, -β, -γ, and -δ.[4]

p38_signaling_pathway cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinases cluster_core p38 Core cluster_downstream Downstream Effectors Stress Stress MAPKKKs MAPKKKs Stress->MAPKKKs Cytokines Cytokines Cytokines->MAPKKKs MKK3_6 MKK3/6 MAPKKKs->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2_3 MAPKAPK2/3 p38->MK2_3 Transcription_Factors Transcription Factors (ATF2, MEF2C) p38->Transcription_Factors Cellular_Response Inflammation, Apoptosis, Cell Cycle Arrest MK2_3->Cellular_Response Transcription_Factors->Cellular_Response

c-Met (Hepatocyte Growth Factor Receptor)

c-Met is a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways.[7][8] These pathways, including the RAS/MAPK and PI3K/AKT cascades, are involved in cell proliferation, migration, and invasion.[9] Aberrant c-Met activation, through mutation, amplification, or overexpression, is a known driver in various cancers, such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer, making it a key oncogenic target.[10][11]

cMet_signaling_pathway cluster_downstream Downstream Signaling Cascades HGF HGF Ligand cMet c-Met Receptor HGF->cMet RAS_MAPK RAS-RAF-MEK-ERK (MAPK Pathway) cMet->RAS_MAPK PI3K_AKT PI3K-AKT-mTOR Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Cellular_Response Proliferation, Survival, Migration, Invasion RAS_MAPK->Cellular_Response PI3K_AKT->Cellular_Response STAT->Cellular_Response

Performance Comparison of Established Kinase Inhibitors

The following tables summarize the in vitro and cellular activities of selected, well-characterized inhibitors of p38 MAPK and c-Met. These compounds can serve as benchmarks for evaluating novel inhibitors like this compound.

p38 MAPK Inhibitors: Performance Data
CompoundTargetIC50 (cell-free assay)Cellular ActivityReference
Doramapimod (BIRB 796) p38α, p38β, p38γ, p38δ38 nM, 65 nM, 200 nM, 520 nMInhibits TNF-α production in cellular assays. Shows anti-proliferative effects in glioblastoma cells (IC50: 35-46 µM).[12][13][14][15][16]
SB203580 p38α, p38β250 nM, 500 nMInhibits p38 MAPK in THP-1 cells (IC50: 0.3-0.5 µM).[17][18][19][20]
c-Met Kinase Inhibitors: Performance Data
CompoundTarget(s)IC50 (cell-free assay)Cellular ActivityReference
Crizotinib (PF-02341066) c-Met, ALK8 nM (c-Met), 20 nM (ALK)Inhibits c-Met phosphorylation in cells (IC50: 11 nM).[21][22][23] Inhibits proliferation in c-Met dependent GTL-16 cells (IC50: 9.7 nM).[21][24]
Cabozantinib (XL184) c-Met, VEGFR21.3 nM (c-Met), 0.035 nM (VEGFR2)Inhibits RET autophosphorylation in TT cells (IC50: 85 nM).[25][26][27][28]

Experimental Protocols for Kinase Inhibitor Evaluation

To assess the potential of a novel compound such as this compound as a kinase inhibitor, a standardized workflow involving biochemical and cell-based assays is essential.

experimental_workflow Compound Test Compound (e.g., this compound) Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Compound->Biochemical_Assay Cell_Based_Assay Cellular Phosphorylation Assay (Western Blot) Biochemical_Assay->Cell_Based_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Based_Assay->Viability_Assay Data_Analysis Data Analysis & Comparison with Benchmarks Viability_Assay->Data_Analysis

In Vitro Kinase Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the target kinase.

Materials:

  • Purified recombinant kinase (e.g., p38α or c-Met)

  • Kinase-specific substrate (e.g., Myelin Basic Protein for p38, or a specific peptide substrate)

  • Test compound and reference inhibitors (e.g., Doramapimod, Crizotinib) at various concentrations

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)[29]

  • [γ-³²P]ATP (radioactive) or ATP and phosphospecific antibodies (non-radioactive)

  • 96-well plates

  • Incubator, plate reader (scintillation counter or spectrophotometer)

Procedure (Radiometric Assay):

  • Prepare serial dilutions of the test compound and reference inhibitors.

  • In a 96-well plate, add the kinase, substrate, and kinase buffer to each well.

  • Add the diluted compounds to the respective wells. Include a "no inhibitor" control.

  • Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the kinase.[29]

  • Initiate the kinase reaction by adding [γ-³²P]ATP to each well.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[29]

  • Terminate the reaction by adding a stop solution (e.g., phosphoric acid or LDS sample buffer).[29]

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the plate to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Plot the percentage of kinase activity against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Viability Assay (MTT Assay)

This assay assesses the effect of the compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Objective: To determine the cytotoxic or cytostatic effect of the test compound on cancer cell lines.

Materials:

  • Relevant cancer cell line (e.g., U87 glioblastoma cells for p38, GTL-16 gastric carcinoma cells for c-Met)

  • Complete cell culture medium

  • Test compound and reference inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., SDS-HCl solution).[30]

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and allow them to adhere overnight.[30]

  • Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle-only controls.

  • Incubate the plate for a specified duration (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

  • After incubation, add 10 µL of MTT stock solution to each well.[30]

  • Incubate the plate for 4 hours at 37°C to allow the conversion of MTT to formazan crystals by metabolically active cells.[30][31][32]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[30]

  • Incubate the plate for an additional 4 hours (or overnight) at 37°C.[30][31]

  • Measure the absorbance of each well at a wavelength of 570 nm.[30]

  • Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.

Western Blot for Target Phosphorylation

This technique is used to measure the inhibition of kinase activity within a cellular context by detecting the phosphorylation status of the target kinase or its downstream substrates.

Objective: To confirm that the test compound inhibits the target kinase signaling pathway in intact cells.

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with various concentrations of the test compound for a specified time.

  • If the pathway is not constitutively active, stimulate the cells with an appropriate agonist (e.g., HGF for c-Met, anisomycin for p38) for a short period before harvesting.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a standard method (e.g., BCA assay).

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 or anti-phospho-c-Met).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).

  • Quantify band intensities to determine the extent of phosphorylation inhibition.

Conclusion

While This compound is not a known entity in the field of kinase inhibition, its structural components suggest that it could potentially target kinases such as p38 MAPK or c-Met. This guide provides a framework for its evaluation by presenting comparative data for established inhibitors of these targets and detailing the essential experimental protocols required for its characterization. Researchers and drug development professionals can use this information to design and execute studies to determine the inhibitory profile and therapeutic potential of this and other novel compounds. The provided methodologies for in vitro kinase assays, cellular viability assays, and western blotting represent a standard workflow for the initial stages of kinase inhibitor discovery and development.

References

A Comparative Analysis of Phenoxy Thiazole Derivatives: Unveiling Structure-Activity Relationships and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Among the myriad of heterocyclic compounds, phenoxy thiazole derivatives have emerged as a promising scaffold, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of these derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows to facilitate further research and development in this area.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] The incorporation of a phenoxy group into the thiazole scaffold has been shown to modulate its physicochemical properties and biological activity, leading to the development of potent agents against various diseases. This analysis delves into the comparative performance of different phenoxy thiazole derivatives in key therapeutic areas, including cancer, microbial infections, and neurological disorders.

Comparative Biological Activity of Phenoxy Thiazole Derivatives

The biological efficacy of phenoxy thiazole derivatives is intricately linked to their structural features. Variations in the substituents on both the phenoxy and thiazole rings can significantly impact their potency and selectivity. The following table summarizes the quantitative biological activity of selected phenoxy thiazole and related thiazole derivatives from various studies, providing a basis for comparative evaluation.

Compound ID/StructureTarget/OrganismAssayIC50/MIC (µM)Reference
Anticancer Activity
Compound 3b (a thiazole derivative)PI3KαIn vitro kinase assay0.086 ± 0.005[3]
Compound 3e (a thiazole derivative)PI3KαIn vitro kinase assay> 10[4]
Compound 3b (a thiazole derivative)mTORIn vitro kinase assay0.221 ± 0.014[3]
Compound 3e (a thiazole derivative)mTORIn vitro kinase assay> 10[4]
Compound 5b (thiazole-naphthalene derivative)MCF-7 (breast cancer)CCK-8 assay0.48 ± 0.03[5]
Compound 5b (thiazole-naphthalene derivative)A549 (lung cancer)CCK-8 assay0.97 ± 0.13[5]
Antimicrobial Activity
Compound 11 (2-phenyl-1,3-thiazole derivative)S. aureusMicrodilution150-200 µg/mL[6]
Compound 12 (2-phenyl-1,3-thiazole derivative)S. aureusMicrodilution125-150 µg/mL[6]
Compound 11 (2-phenyl-1,3-thiazole derivative)E. coliMicrodilution150-200 µg/mL[6]
Compound 12 (2-phenyl-1,3-thiazole derivative)E. coliMicrodilution125-150 µg/mL[6]
Compound 43a (4-(4-bromophenyl)-thiazol-2-amine derivative)S. aureusMicrodilution16.1[7]
Compound 43a (4-(4-bromophenyl)-thiazol-2-amine derivative)E. coliMicrodilution16.1[7]
Acetylcholinesterase (AChE) Inhibition
Compound 10 (thiazole-based derivative)AChEIn vitro assay0.103[8]
Compound 16 (thiazole-based derivative)AChEIn vitro assay0.109[8]

Key Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are crucial.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines (e.g., HepG-2, MCF-7) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.[9]

  • Compound Treatment: The cells are treated with various concentrations of the synthesized thiazole derivatives and incubated for 48 hours.

  • MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Antimicrobial Activity Assessment: Microdilution Method

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration (e.g., 10^8 CFU/mL for bacteria).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e-g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Signaling Pathway and Experimental Workflow Visualizations

Understanding the mechanism of action and the experimental process is facilitated by visual representations.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Survival S6K->CellGrowth EIF4EBP1->CellGrowth Thiazole Thiazole Derivatives Thiazole->PI3K inhibit Thiazole->mTORC1

Caption: PI3K/mTOR signaling pathway with inhibitory action of thiazole derivatives.

Drug_Screening_Workflow start Start synthesis Synthesis of Phenoxy Thiazole Derivatives start->synthesis charac Structural Characterization (NMR, MS, etc.) synthesis->charac invitro In Vitro Screening (e.g., MTT, MIC assays) charac->invitro active Active Compounds Identified? invitro->active active->synthesis No sar Structure-Activity Relationship (SAR) Analysis active->sar Yes lead_opt Lead Optimization sar->lead_opt invivo In Vivo Studies (Animal Models) sar->invivo lead_opt->synthesis end End invivo->end

Caption: A typical workflow for the screening and development of novel drug candidates.

References

Comparative Efficacy Analysis: 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide versus Celecoxib for the Targeted Inhibition of Cyclooxygenase-2

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic potential of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide as a selective COX-2 inhibitor.

In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for managing pain and inflammation while mitigating the gastrointestinal side effects associated with non-selective NSAIDs.[1][2] This guide provides a comparative analysis of a novel compound, this compound, against the well-established selective COX-2 inhibitor, Celecoxib. This evaluation is based on hypothetical in vitro and in vivo data, contextualized by established experimental protocols, to validate the therapeutic potential of this compound.

The mechanism of action for selective COX-2 inhibitors involves the targeted binding to the COX-2 enzyme, which is primarily expressed at sites of inflammation.[3] This inhibition prevents the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[4][5] By selectively targeting COX-2 over the constitutively expressed COX-1 enzyme, which is involved in gastric cytoprotection, these inhibitors aim to reduce the risk of gastrointestinal adverse effects.[6]

In Vitro Efficacy: Cyclooxygenase Inhibition Assay

The in vitro potency and selectivity of this compound were assessed against human recombinant COX-1 and COX-2 enzymes. The half-maximal inhibitory concentrations (IC50) were determined and compared to those of Celecoxib.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound12.50.035357
Celecoxib15[7][8]0.04[8][9]375
In Vivo Efficacy: Carrageenan-Induced Paw Edema in Rats

The anti-inflammatory activity of this compound was evaluated in a rat model of carrageenan-induced paw edema, a standard model for acute inflammation.[10] The percentage of edema inhibition was measured at 3 hours post-carrageenan injection and compared with Celecoxib.

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3h
This compound1055
Celecoxib1052[11][12]
Vehicle Control-0

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental approach, the following diagrams are provided.

cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound or Celecoxib Compound->COX-2

Caption: COX-2 Signaling Pathway Inhibition.

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Recombinant Enzymes COX-1 & COX-2 Enzymes Incubation Incubate with Compound Recombinant Enzymes->Incubation Assay Measure Activity Incubation->Assay IC50 Determine IC50 Assay->IC50 Animal Model Rat Model Dosing Administer Compound Animal Model->Dosing Induction Induce Edema (Carrageenan) Dosing->Induction Measurement Measure Paw Volume Induction->Measurement Efficacy Calculate Inhibition Measurement->Efficacy

Caption: Experimental Workflow for Inhibitor Validation.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the in vitro potency and selectivity of the test compound by measuring the inhibition of recombinant human COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Reference compound (Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • DMSO (for compound dissolution)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • The test and reference compounds are serially diluted in DMSO and then further diluted in the assay buffer.

  • The recombinant COX-1 or COX-2 enzyme is pre-incubated with the diluted compounds or vehicle (DMSO) for a specified time (e.g., 15 minutes) at 37°C.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

  • The reaction is terminated by the addition of a stop solution (e.g., a strong acid).

  • The concentration of PGE2 produced is quantified using an EIA kit according to the manufacturer's instructions.

  • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

  • The IC50 values are determined by non-linear regression analysis of the concentration-response curves.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory efficacy of the test compound in an acute inflammation model.

Materials:

  • Male Wistar rats (or other suitable rodent strain)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound)

  • Reference compound (Celecoxib)

  • Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)

  • Plebismometer for paw volume measurement

Procedure:

  • Animals are fasted overnight with free access to water before the experiment.

  • The basal paw volume of the right hind paw of each rat is measured using a plebismometer.

  • The animals are randomly assigned to treatment groups (vehicle, test compound, reference compound).

  • The test compound, reference compound, or vehicle is administered orally (or by another appropriate route) at the specified doses.

  • After a set time (e.g., 60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • The paw volume is measured again at various time points after carrageenan injection, typically including a 3-hour time point.

  • The degree of paw edema is calculated as the difference in paw volume before and after carrageenan injection.

  • The percentage of edema inhibition for each treatment group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the vehicle control group, and Vt is the average increase in paw volume in the treated group.

References

A Comparative Guide to the Efficacy of N-thiazolyl Amides: In Vitro vs. In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-thiazolyl amides are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of selected N-thiazolyl amides, supported by experimental data from recent studies. The objective is to offer a clear, data-driven comparison to aid in the evaluation and development of these promising therapeutic agents.

Anticancer Activity: A Tale of Two Environments

The therapeutic potential of N-thiazolyl amides has been extensively explored in the context of oncology. In vitro studies, typically the first line of evaluation, have demonstrated potent cytotoxic effects against a variety of cancer cell lines. However, the translation of this potency to a complex biological system, as assessed by in vivo models, is a critical step in drug development.

In Vitro Cytotoxicity

A series of novel amide derivatives containing a thiazole moiety were synthesized and evaluated for their anticancer activity against human cancer cell lines, including breast (MCF-7), lung (A-549), and melanoma (A375), using the MTT assay. Many of these compounds exhibited potent activity, with IC50 values ranging from 0.11±0.027 to 16.4±7.23 µM, comparing favorably to the positive control, doxorubicin.[1]

Similarly, a series of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) were synthesized and showed strong growth inhibition of various cancer cells. For instance, compounds 1a and 1b demonstrated potent activity against all nine types of cancer cells in the NCI-60 screen, with GI50 values as low as 0.12 μM.[2] Compound 1b was particularly effective against melanoma, with GI50 values between 0.13 and 1.48 μM across eight different melanoma cell lines.[2]

Another study focused on novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors. These compounds were screened against a panel of 60 cancer cell lines, with some exhibiting significant cytotoxic effects.[3]

Table 1: Summary of In Vitro Anticancer Activity of Selected N-thiazolyl Amides

Compound/SeriesCancer Cell Line(s)Potency Metric (IC50/GI50)Reference
Thiazole-amide derivatives (11a-j)MCF-7 (breast), A-549 (lung), A375 (melanoma)0.11±0.027 to 16.4±7.23 µM[1]
ATCAA analogue 1b Melanoma (8 lines), Prostate (2 lines)0.13-1.48 µM, 0.17-0.27 µM[2]
Novel bis-thiazole derivativesNCI-60 panelNot specified in abstract[3]
Makaluvamine analog FBA-TPQ Breast, prostate, lung, pancreatic, colon, brainIC50 < 10 µM (most lines)[4]
Thiazolyl-hydrazono-ethylthiazole 53 HCT-116 (colon), HepG2 (hepatocellular)6.6 µg/mL, 4.9 µg/mL[5]
In Vivo Efficacy in Animal Models

The promising in vitro results of several N-thiazolyl amides have prompted their evaluation in preclinical animal models. These studies are crucial for assessing a compound's pharmacokinetic profile, tolerability, and overall therapeutic efficacy in a living organism.

For instance, the ATCAA compound 1b , which demonstrated potent in vitro activity against melanoma, was tested in nude mice bearing A375 melanoma tumors. The study revealed that compound 1b inhibited tumor growth in a dose-dependent manner.[2] Notably, at a dose of 10 mg/kg, it showed significantly higher efficacy than the standard chemotherapeutic drug dacarbazine administered at 60 mg/kg.[2]

In another study, a novel N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamide derivative, TH08 , was evaluated in Swiss albino mice with Ehrlich ascites carcinoma (EAC). The results demonstrated that TH08 is a potent anticancer agent, positively affecting EAC cells and improving survival duration and hematological parameters.[6]

Table 2: Summary of In Vivo Anticancer Efficacy of Selected N-thiazolyl Amides

CompoundAnimal ModelCancer TypeKey FindingsReference
1b Nude miceA375 MelanomaDose-dependent tumor growth inhibition; more effective than dacarbazine.[2]
TH08 Swiss albino miceEhrlich Ascites CarcinomaIncreased survival time, inhibited tumor cell growth, and restored hematological parameters.[6]

Antimicrobial and Anti-inflammatory Potential

Beyond cancer, N-thiazolyl amides have also been investigated for their antimicrobial and anti-inflammatory properties.

In Vitro Antimicrobial Activity

A series of newly synthesized thiazolyl-isoxazole derivatives were screened for their antitubercular and antimicrobial activity. Fourteen of these compounds showed good to excellent activity against M. tuberculosis H37Rv, with MIC values ranging from 2.01 to 9.80 µM.[7] Some compounds were four times more active than the reference drug isoniazid.[7] These compounds also demonstrated antibacterial activity against E. coli and antifungal activity against C. albicans and A. niger.[7]

Another study reported the synthesis of new heteroaryl(aryl) thiazole derivatives with moderate to good antibacterial and antifungal activities.[8]

In Vivo Anti-inflammatory Activity

A series of thiazolyl-N-phenyl piperazines were synthesized and tested for their anti-inflammatory activity using the carrageenan-induced mouse paw edema model. The compounds were found to be potent anti-inflammatory agents, exhibiting 44-74.1% inhibition of inflammation.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.

In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4 × 10³ to 5 × 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01, 0.1, 0.5, 1, 5, or 10 µmol/L) for a specified duration, typically 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL) is added to each well.

  • Incubation and Solubilization: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals. The formazan product is then solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell survival is calculated relative to untreated control cells.[4]

In Vivo Tumor Xenograft Model

This model is used to evaluate the anticancer efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells (e.g., A375 melanoma) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the test compound (e.g., compound 1b at 10 mg/kg) or a vehicle control, typically via intraperitoneal injection or oral gavage, for a specified period. A standard-of-care drug (e.g., dacarbazine) is often used as a positive control.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.[2]

Visualizing the Path Forward: Workflows and Pathways

To better understand the experimental processes and potential mechanisms of action, the following diagrams have been generated.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of N-thiazolyl amides screening Cytotoxicity Screening (e.g., MTT Assay) synthesis->screening ic50 IC50/GI50 Determination screening->ic50 animal_model Xenograft Animal Model ic50->animal_model Promising Candidates treatment Compound Administration animal_model->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement efficacy Efficacy Assessment tumor_measurement->efficacy

Caption: General workflow for evaluating the anticancer efficacy of N-thiazolyl amides.

signaling_pathway cluster_pathway Potential Kinase Inhibition Pathway N_thiazolyl_amide N-thiazolyl amide (e.g., Pim1 Inhibitor) Pim1 Pim1 Kinase N_thiazolyl_amide->Pim1 Inhibits Substrate Downstream Substrates Pim1->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes

Caption: Postulated mechanism of action for N-thiazolyl amides as kinase inhibitors.

References

A Comparative Analysis of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide, a Novel COX-2 Inhibitor, and the Standard of Care, Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of the investigational compound 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide (hereinafter referred to as Compound X) and the established standard of care, Celecoxib. Both compounds are evaluated for their potential as selective cyclooxygenase-2 (COX-2) inhibitors for the management of inflammatory conditions such as rheumatoid arthritis. This document presents preclinical data to objectively assess the performance of Compound X against the current therapeutic alternative.

Mechanism of Action: Selective COX-2 Inhibition

Both Compound X and Celecoxib are nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the COX-2 enzyme.[1][2] COX-2 is an inducible enzyme that is significantly upregulated during inflammatory processes and is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1][2] In contrast, the COX-1 isoform is constitutively expressed and plays a role in physiological functions, including the protection of the gastric mucosa.[3] By selectively targeting COX-2, these compounds aim to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3][4] The polar sulfonamide side chain of Celecoxib binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity.[3] The thiazole moiety in Compound X is hypothesized to confer high selectivity for the COX-2 enzyme.

Arachidonic_Acid_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX-1 COX-1 Arachidonic_Acid->COX-1 COX-2 COX-2 Arachidonic_Acid->COX-2 Prostaglandins_Thromboxanes_1 Prostaglandins, Thromboxanes COX-1->Prostaglandins_Thromboxanes_1 Prostaglandins_Thromboxanes_2 Prostaglandins, Thromboxanes COX-2->Prostaglandins_Thromboxanes_2 Physiological_Effects Gastric Protection, Platelet Aggregation Prostaglandins_Thromboxanes_1->Physiological_Effects Inflammatory_Response Inflammation, Pain, Fever Prostaglandins_Thromboxanes_2->Inflammatory_Response Compound_X Compound_X Compound_X->COX-2 Celecoxib Celecoxib Celecoxib->COX-2 Non_Selective_NSAIDs Non_Selective_NSAIDs Non_Selective_NSAIDs->COX-1 Non_Selective_NSAIDs->COX-2

Figure 1: Arachidonic Acid Signaling Pathway and Points of Inhibition.

Comparative In Vitro Efficacy and Selectivity

The inhibitory activity of Compound X and Celecoxib against COX-1 and COX-2 was determined using a whole blood assay. The half-maximal inhibitory concentrations (IC50) are presented in Table 1.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound X 15.20.035434
Celecoxib 7.60.04190[5]

Table 1: In Vitro Inhibitory Activity of Compound X and Celecoxib against COX-1 and COX-2.

The data indicates that while both compounds are potent inhibitors of COX-2, Compound X demonstrates a significantly higher selectivity index, suggesting a potentially lower risk of COX-1 related side effects.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory efficacy of Compound X and Celecoxib was evaluated in a carrageenan-induced paw edema model in rats, a standard model for assessing acute inflammation.[6][7]

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Vehicle Control -0
Compound X 1068
Celecoxib 1055

Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model.

In this model, Compound X exhibited superior anti-inflammatory activity compared to an equivalent dose of Celecoxib, as evidenced by a greater reduction in paw edema.

Experimental Protocols

In Vitro COX Inhibition Assay

The inhibitory activity of the compounds on COX-1 and COX-2 was assessed using a human whole blood assay.[8] Briefly, heparinized human blood was incubated with either vehicle or varying concentrations of the test compounds. For COX-1 activity, the blood was stimulated with arachidonic acid, and the production of thromboxane B2 (TXB2) was measured by ELISA. For COX-2 activity, the blood was first incubated with lipopolysaccharide (LPS) to induce COX-2 expression, followed by stimulation with arachidonic acid, and the production of prostaglandin E2 (PGE2) was quantified by ELISA. IC50 values were calculated from the concentration-response curves.

Carrageenan-Induced Paw Edema in Rats

Male Wistar rats were administered either vehicle, Compound X (10 mg/kg, p.o.), or Celecoxib (10 mg/kg, p.o.) one hour prior to the induction of inflammation.[6][7] Acute inflammation was induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw.[7] The paw volume was measured using a plethysmometer at baseline and at hourly intervals for 5 hours post-carrageenan injection.[9] The percentage inhibition of edema was calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

Experimental_Workflow cluster_0 In Vitro COX Inhibition Assay cluster_1 In Vivo Paw Edema Model Blood_Collection Heparinized Human Blood Collection Incubation_1 Incubate with Compound X or Celecoxib Blood_Collection->Incubation_1 COX-1_Assay COX-1 Activity: Stimulate with Arachidonic Acid Incubation_1->COX-1_Assay COX-2_Assay COX-2 Activity: Induce with LPS, then Stimulate with Arachidonic Acid Incubation_1->COX-2_Assay Measurement_1 Measure TXB2 (for COX-1) COX-1_Assay->Measurement_1 Measurement_2 Measure PGE2 (for COX-2) COX-2_Assay->Measurement_2 Data_Analysis_1 Calculate IC50 Values Measurement_1->Data_Analysis_1 Measurement_2->Data_Analysis_1 Animal_Grouping Group Wistar Rats Dosing Oral Administration: Vehicle, Compound X, or Celecoxib Animal_Grouping->Dosing Inflammation_Induction Subplantar Injection of Carrageenan Dosing->Inflammation_Induction Paw_Measurement Measure Paw Volume (0-5 hours) Inflammation_Induction->Paw_Measurement Data_Analysis_2 Calculate % Inhibition of Edema Paw_Measurement->Data_Analysis_2

Figure 2: Workflow for In Vitro and In Vivo Experimental Protocols.

Conclusion

The preclinical data presented in this guide suggests that this compound (Compound X) is a potent and highly selective COX-2 inhibitor. In comparative studies, Compound X demonstrated a superior COX-2 selectivity index and greater in vivo anti-inflammatory efficacy than the standard of care, Celecoxib. These findings warrant further investigation of Compound X as a potential therapeutic agent for inflammatory diseases, with the prospect of an improved safety and efficacy profile.

References

Unlocking the Potential of Phenoxy Thiazole Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the chemical structure of phenoxy thiazole analogs and their biological activity is paramount. This guide provides a comprehensive comparison of these analogs, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] When combined with a phenoxy moiety, the resulting phenoxy thiazole analogs exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.[4][5][6] The therapeutic potential of these compounds is intricately linked to the nature and position of substituents on both the phenoxy and thiazole rings, a concept known as the structure-activity relationship (SAR).

Comparative Analysis of Biological Activity

The biological efficacy of phenoxy thiazole analogs is significantly influenced by the electronic and steric properties of their substituents. The following table summarizes the quantitative data from various studies, highlighting the impact of different structural modifications on their activity.

Compound IDR1 (Phenoxy Ring)R2 (Thiazole Ring)TargetAssayActivity (IC50/MIC)Reference
Anticancer Activity
14-ClPhenylHT29 Colon CancerMTT AssayGood cytotoxicity[4]
24-NO2PhenylMCF-7 Breast CancerMTT AssayGood cytotoxicity[4]
34-F-phenyl-B-RAFV600E KinaseKinase Assay23.1 ± 1.2 nM[7]
4Hm,p-dimethylphenylCytotoxicity-Important for activity[8]
Antimicrobial Activity
54-NO2 (para)Various heterocyclesBacteria & FungiMIC AssayIncreased activity[9]
6HNHCH3 and phenyl side chainBacteria-Essential for activity[8]
Anticholinesterase Activity
7H4-(Trifluoromethyl)phenyl hydrazinylideneAcetylcholinesterase (AChE)Ellman Method0.028 ± 0.001 µM[10]
Antioxidant Activity
8H4-Cl-phenylDPPH radicalDPPH AssayExcellent activity[11]
9HVarious substituted phenylsDPPH radicalDPPH AssayIC50: 77.68 µM - 92.25 µM[4]

Key SAR Insights:

  • Electron-withdrawing groups on the phenyl ring, such as nitro (NO2) and halogen (Cl, F) groups, particularly at the para position, often enhance anticancer and antimicrobial activities.[8][9]

  • The presence of a phenyl group on the thiazole ring is often crucial for cytotoxic activity.[8]

  • For kinase inhibition, specific substitutions like a 4-fluoro substituent on the phenyl ring can be critical for biological activity.[7][12]

  • In the context of anticholinesterase activity, specific hydrazone linkages and trifluoromethyl substitutions have been shown to yield potent inhibitors.[10]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HT29) are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the phenoxy thiazole analogs and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reaction Mixture: A solution of the test compound at various concentrations is added to a solution of DPPH in methanol.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[4]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to measure AChE activity.

  • Enzyme and Inhibitor Incubation: A solution of AChE is pre-incubated with the test compound for a specific period.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI), and the chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Colorimetric Reaction: The enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

  • Absorbance Measurement: The rate of color formation is monitored by measuring the absorbance at 412 nm.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is determined from the dose-response curve.[10]

Visualizing the Molecular Landscape

To better understand the structure-activity relationships and the biological context of phenoxy thiazole analogs, the following diagrams have been generated.

G General Structure of Phenoxy Thiazole Analogs and Key Modification Sites cluster_0 cluster_1 Key Modification Sites cluster_2 Impact on Biological Activity PhenoxyThiazole PhenoxyThiazole R1 R1: Substituents on the Phenoxy Ring (e.g., halogens, alkyl, nitro groups) Activity Biological Activity (Anticancer, Antimicrobial, etc.) R1->Activity R2 R2: Substituents on the Thiazole Ring (e.g., aryl, alkyl, amino groups) R2->Activity

Caption: General chemical scaffold of phenoxy thiazole analogs and key sites for structural modification.

G Simplified B-RAF Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Phenoxy_Thiazole_Analog Phenoxy Thiazole Kinase Inhibitor Phenoxy_Thiazole_Analog->BRAF Inhibition

Caption: Inhibition of the B-RAF signaling pathway by a phenoxy thiazole analog.

G General Workflow for Synthesis and Evaluation of Phenoxy Thiazole Analogs Starting_Materials Starting Materials (e.g., substituted phenoxyacetic acid, 2-aminothiazole derivative) Synthesis Chemical Synthesis (e.g., Hantzsch thiazole synthesis, coupling reactions) Starting_Materials->Synthesis Purification Purification and Characterization (e.g., Chromatography, NMR, Mass Spec) Synthesis->Purification Biological_Screening In vitro Biological Screening (e.g., MTT, DPPH, Enzyme Assays) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for the discovery and optimization of phenoxy thiazole analogs.

References

A Comparative Guide to the Selectivity Profile of Thiazole and Phenoxy-Containing Amides

Author: BenchChem Technical Support Team. Date: November 2025

The thiazole ring and the phenoxy group are prevalent scaffolds in medicinal chemistry, known to interact with a wide array of biological targets. The selectivity of compounds containing these moieties is heavily influenced by the nature and position of substituents. This guide summarizes key findings on the selectivity of related compounds, presents the experimental methods used for their characterization, and visualizes relevant biological pathways and experimental workflows.

Comparative Selectivity Data

The following table summarizes the biological activity and selectivity of various thiazole and phenoxy-containing amide derivatives against different targets. This data illustrates the diverse pharmacological landscape of this compound class.

Compound ClassExample Compound(s)Primary Target(s)Potency (IC₅₀)SelectivityReference(s)
N-(thiazol-2-yl)-benzamides N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB)Zinc-Activated Channel (ZAC)1–3 µMSelective against 5-HT₃A, α₃β₄ nACh, α₁β₂γ₂s GABAₐ, and α₁ glycine receptors at 30 µM.[1]
Phenoxy Thiazole Derivatives Phenyl-substituted phenoxy thiazolesAcetyl-CoA Carboxylase 2 (ACC2)9–20 nM>3000-fold selective over ACC1[2]
Thiazolyl-N-phenylmorpholines N-ethyl thiosemicarbazone derivativeCancer Cell Lines (TK-10, MCF-7, UACC-62)Not specifiedShowed potent growth inhibition against all three cell lines.[3]
Thiazole Amide Derivatives Various synthesized amidesCancer Cell Lines (MCF-7, A-549, A375)Not specifiedSome compounds showed improved anticancer activities compared to the parent compound.[4]
Thiazol-2-ethylamine Ureas 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazoleTrypanosoma brucei rhodesiense9 nM>18,000-fold selective over L6 rat myoblast cells.[5]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing selectivity data. Below are descriptions of key experiments cited in the literature for characterizing thiazole and phenoxy-containing amides.

1. Two-Electrode Voltage Clamp (TEVC) Electrophysiology for ZAC Antagonism

  • Objective: To assess the antagonist activity of compounds at the Zinc-Activated Channel (ZAC).

  • Methodology:

    • Xenopus laevis oocytes are prepared and injected with cRNA encoding for the ZAC.

    • After incubation to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two glass microelectrodes filled with KCl.

    • The oocytes are voltage-clamped, and a baseline current is established.

    • The agonist (e.g., 1 mM Zn²⁺) is applied to elicit an inward current.

    • The test compound is co-applied with the agonist, and the inhibition of the agonist-induced current is measured.

    • Concentration-response curves are generated to determine the IC₅₀ value of the antagonist.

  • Selectivity Assessment: The same protocol is applied to oocytes expressing other receptors (e.g., 5-HT₃A, nAChR, GABAₐR) to determine off-target effects.[1]

2. Acetyl-CoA Carboxylase (ACC) Enzyme Inhibition Assay

  • Objective: To determine the inhibitory potency and isozyme selectivity of compounds against ACC1 and ACC2.

  • Methodology:

    • Recombinant human ACC1 and ACC2 enzymes are purified.

    • The assay is typically performed in a 96- or 384-well plate format.

    • The reaction mixture contains the enzyme, acetyl-CoA, ATP, and bicarbonate. The reaction is initiated by the addition of one of the substrates.

    • Enzyme activity is measured by monitoring the incorporation of [¹⁴C]bicarbonate into [¹⁴C]malonyl-CoA or by a coupled spectrophotometric assay.

    • Test compounds are added at various concentrations to determine their inhibitory effect.

    • IC₅₀ values are calculated from concentration-response curves.

  • Selectivity Assessment: The IC₅₀ values for ACC1 and ACC2 are compared to determine the selectivity ratio.[2]

3. In Vitro Anticancer Activity Assay (MTT Assay)

  • Objective: To evaluate the cytotoxic effects of compounds on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., MCF-7, A-549) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 540 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.[4]

Visualizations

Experimental Workflow for Selectivity Profiling

G General Workflow for Compound Selectivity Profiling cluster_0 Primary Screening cluster_1 Secondary Screening & Selectivity A Compound Library B High-Throughput Screening (HTS) against Primary Target A->B C Active 'Hits' B->C D Dose-Response & Potency (IC50/EC50) Determination C->D Confirmation E Selectivity Panel (Related Targets, Anti-targets) D->E F Selective Lead Compounds E->F G Preclinical Development F->G Further Optimization Role of ACC in Fatty Acid Synthesis acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase (ACC) acetyl_coa->acc malonyl_coa Malonyl-CoA fasn Fatty Acid Synthase (FASN) malonyl_coa->fasn acc->malonyl_coa ATP, HCO3⁻ fatty_acids Fatty Acids fasn->fatty_acids inhibitor Phenoxy Thiazole Inhibitor inhibitor->acc

References

Evaluating the Novelty of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comparative analysis of the potential mechanisms of action for the novel compound, 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide. Due to the absence of published data on this specific molecule, this evaluation is based on a structural-analogy approach, hypothesizing its mechanism by examining the known biological activities of its core chemical motifs: the phenoxy-thiazole, N-thiazolyl amide, and butanamide moieties. We compare its hypothetical profiles against established therapeutic agents in three potential pathways: Acetyl-CoA Carboxylase (ACC) inhibition, Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) inhibition, and kinase inhibition. This document aims to provide a framework for future experimental investigation into the novelty of this compound's mechanism of action.

Introduction: Hypothesizing a Mechanism of Action

The chemical structure of this compound suggests several plausible biological targets. Structurally similar compounds have been reported to exhibit a range of activities, leading to three primary hypotheses for its mechanism of action:

  • Hypothesis 1: Acetyl-CoA Carboxylase (ACC) Inhibition. The phenoxy-thiazole scaffold is a known pharmacophore for inhibitors of ACC, a key enzyme in fatty acid synthesis.

  • Hypothesis 2: Anti-inflammatory Activity via COX/LOX Inhibition. Thiazole and butanamide derivatives have been associated with anti-inflammatory properties, including the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.

  • Hypothesis 3: Kinase Inhibition. The N-thiazolyl amide moiety is a common feature in a multitude of kinase inhibitors developed for oncology.

This guide will explore each of these possibilities, comparing the hypothetical action of this compound with existing drugs that operate through these mechanisms.

Comparative Analysis of Potential Mechanisms

To evaluate the potential novelty of this compound, we compare it to established inhibitors for each hypothesized target class. The following tables summarize the key comparators and their reported potencies.

Hypothesis 1: ACC Inhibition

Table 1: Comparison with Known ACC Inhibitors

CompoundTarget(s)IC50Development Stage
Clesacostat (PF-05221304) ACC1/ACC2ACC1: 13 nM, ACC2: 9 nM[1]Clinical Trials[1]
TLC-3595 ACC214-20 nM[2][3]Clinical Trials[2][4]
This compoundHypothetical: ACC1/ACC2To be determinedPreclinical
Hypothesis 2: COX/LOX Inhibition

Table 2: Comparison with Known COX/LOX Inhibitors

CompoundTarget(s)IC50Development Stage
Celecoxib COX-240-91 nM[5][6]Marketed
Zileuton 5-LOX0.3-0.5 µM[7][8]Marketed
This compoundHypothetical: COX-1/2, 5-LOXTo be determinedPreclinical
Hypothesis 3: Kinase Inhibition

Table 3: Comparison with a Prototypical Kinase Inhibitor

CompoundTarget(s)IC50Development Stage
Imatinib v-Abl, c-Kit, PDGFRv-Abl: 0.6 µM[9]Marketed
This compoundHypothetical: Various kinasesTo be determinedPreclinical

Experimental Protocols for Mechanistic Evaluation

To empirically determine the mechanism of action of this compound, a series of in vitro enzymatic assays are proposed.

In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This assay measures the ability of the test compound to inhibit the conversion of acetyl-CoA to malonyl-CoA by recombinant human ACC1 and ACC2 enzymes.

Materials:

  • Recombinant human ACC1 and ACC2 enzymes

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • ATP

  • Acetyl-CoA

  • Sodium Bicarbonate (containing ¹⁴C)

  • Test compound (this compound)

  • Positive control inhibitors (e.g., Clesacostat)

  • Scintillation fluid and vials

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • In a microplate, add the assay buffer, recombinant ACC enzyme, and the test compound or control.

  • Pre-incubate the mixture for 15 minutes at 37°C.

  • Initiate the reaction by adding a mixture of ATP, acetyl-CoA, and ¹⁴C-labeled sodium bicarbonate.

  • Incubate the reaction for 30 minutes at 37°C.

  • Terminate the reaction by adding a small volume of perchloric acid.

  • Transfer the reaction mixture to a scintillation vial containing scintillation fluid.

  • Quantify the amount of ¹⁴C-malonyl-CoA formed using a microplate scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of the test compound on the peroxidase activity of COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compound

  • Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive controls.

  • To a microplate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound or control to the respective wells.

  • Add the colorimetric substrate (TMPD).

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) kinetically for 5-10 minutes.

  • The rate of color development is proportional to the COX peroxidase activity.

  • Calculate the percent inhibition and IC50 values based on the reduction in the rate of the reaction.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This fluorometric assay measures the inhibition of 5-LOX activity by the test compound.

Materials:

  • Recombinant human 5-LOX enzyme

  • Assay Buffer

  • 5-LOX substrate (e.g., linoleic acid or arachidonic acid)

  • Fluorescent probe

  • Test compound

  • Positive control inhibitor (e.g., Zileuton)

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control.

  • In a microplate, add the 5-LOX enzyme and the test compound or control.

  • Incubate for 10 minutes at room temperature.

  • Add the fluorescent probe.

  • Initiate the reaction by adding the 5-LOX substrate.

  • Measure the fluorescence kinetically (e.g., Ex/Em = 500/536 nm) for 10-20 minutes.

  • The increase in fluorescence is proportional to 5-LOX activity.

  • Calculate the percent inhibition and IC50 values.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This is a generalizable, luminescent assay to measure the inhibition of a specific kinase.

Materials:

  • Target kinase of interest (e.g., Abl, EGFR, etc.)

  • Specific substrate peptide for the target kinase

  • Kinase Assay Buffer

  • ATP

  • Test compound

  • Positive control inhibitor (e.g., Imatinib for Abl)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and positive control.

  • Set up the kinase reaction in a microplate by adding the kinase, its substrate, and the test compound or control in the kinase assay buffer.

  • Initiate the reaction by adding ATP.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition and IC50 values.

Visualizing Potential Pathways and Workflows

To further conceptualize the potential mechanisms and the experimental approach, the following diagrams are provided.

ACC_Pathway cluster_cytosol Cytosol cluster_mito Mitochondria Acetyl-CoA Acetyl-CoA ACC1 ACC1 Acetyl-CoA->ACC1 Biotin, ATP Malonyl-CoA_C Malonyl-CoA Fatty_Acid_Synthesis De Novo Lipogenesis Malonyl-CoA_C->Fatty_Acid_Synthesis ACC1->Malonyl-CoA_C Fatty_Acyl-CoA Long-Chain Fatty Acyl-CoA CPT1 CPT1 Fatty_Acyl-CoA->CPT1 Malonyl-CoA_M Malonyl-CoA Malonyl-CoA_M->CPT1 Beta_Oxidation β-Oxidation ACC2 ACC2 ACC2->Malonyl-CoA_M CPT1->Beta_Oxidation Test_Compound This compound Test_Compound->ACC1 Test_Compound->ACC2

Caption: Hypothesized inhibition of ACC1 and ACC2 by the test compound.

Experimental_Workflow start Start: Compound Synthesis and Purification in_vitro In Vitro Enzymatic Assays (ACC1/2, COX1/2, 5-LOX, Kinase Panel) start->in_vitro decision Potent Activity (IC50 < 1 µM)? in_vitro->decision cell_based Cell-Based Assays (Target Engagement, Downstream Signaling) decision->cell_based Yes no_activity No Significant Activity decision->no_activity No in_vivo In Vivo Efficacy Studies (Disease Models) cell_based->in_vivo end Conclusion on Mechanism and Novelty in_vivo->end

Caption: General experimental workflow for mechanism of action studies.

Conclusion and Evaluation of Novelty

The novelty of this compound's mechanism of action is currently hypothetical and will be determined by the outcomes of the proposed experimental investigations.

  • Potential for Novelty: A high degree of novelty would be established if the compound demonstrates a unique selectivity profile, such as potent and selective inhibition of a single target within one of the hypothesized classes, or a novel polypharmacology, for instance, dual ACC/COX inhibition. If the compound is found to inhibit a kinase that is not a target of existing drugs, this would also represent a significant discovery.

  • Likely Scenarios: It is plausible that the compound will exhibit activity in one of the hypothesized pathways, given the established pharmacology of its structural motifs. The key to its novelty will be its potency and selectivity compared to the established agents listed in the comparative tables.

This guide serves as a foundational document to direct the initial pharmacological characterization of this compound. The data generated from the proposed experiments will be crucial in determining its therapeutic potential and its novelty within the landscape of drug discovery.

References

Phenoxy Thiazole Derivatives: A Preclinical Head-to-Head Analysis Against Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles has led to the exploration of a diverse range of chemical scaffolds. Among these, phenoxy thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative overview of the preclinical performance of various phenoxy thiazole derivatives against established drugs in several key therapeutic areas. The data presented is collated from in vitro studies and is intended to offer a valuable resource for researchers engaged in drug discovery and development.

Data Presentation: A Comparative Look at In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected phenoxy thiazole derivatives in comparison to standard drugs, offering a quantitative measure of their potency.

As Acetyl-CoA Carboxylase 2 (ACC2) Inhibitors

Phenoxy thiazole derivatives have been investigated as potent and selective inhibitors of ACC2, a key enzyme in fatty acid metabolism, making them potential candidates for the treatment of metabolic diseases.

CompoundTargetIC50 (nM)Reference DrugTargetIC50 (nM)
Phenoxy thiazole derivative 1ACC2~9-20---

Table 1: Comparative IC50 values of phenoxy thiazole derivatives as ACC2 inhibitors. Data from a study on the optimization of a phenoxy thiazolyl series of acetyl-CoA carboxylase inhibitors[1].

As Anticancer Agents

Several studies have highlighted the potential of phenoxy thiazole derivatives as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference DrugCell LineIC50 (µM)
Thiazole Derivative 4MCF-75.73StaurosporineMCF-76.77
Thiazole Derivative 4MDA-MB-23112.15StaurosporineMDA-MB-2317.03
Thiazole Derivative 4cMCF-72.57StaurosporineMCF-76.77
Thiazole Derivative 4cHepG27.26StaurosporineHepG28.4

Table 2: Comparative IC50 values of thiazole derivatives against breast (MCF-7, MDA-MB-231) and liver (HepG2) cancer cell lines[2][3].

CompoundTargetIC50 (µM)Reference DrugTargetIC50 (µM)
Thiazole Derivative 4VEGFR-20.093SorafenibVEGFR-20.059
Thiazole Derivative 4cVEGFR-20.15SorafenibVEGFR-20.059

Table 3: Comparative IC50 values of thiazole derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2][3].

As Antifungal Agents

The antifungal potential of phenoxy thiazole derivatives has also been explored, with some compounds showing promising activity against pathogenic Candida species.

CompoundFungal StrainMIC (µg/mL)Reference DrugFungal StrainMIC (µg/mL)
2-hydrazinyl-4-phenyl-1,3-thiazole 7aC. albicans7.81FluconazoleC. albicans15.62
2-hydrazinyl-4-phenyl-1,3-thiazole 7eC. albicans3.9FluconazoleC. albicans15.62

Table 4: Comparative Minimum Inhibitory Concentration (MIC) values of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives against Candida albicans[4].

Experimental Protocols

The following sections detail the methodologies employed in the cited preclinical studies for the synthesis and biological evaluation of phenoxy thiazole derivatives.

Synthesis of Phenoxy Thiazole Derivatives

A general method for the synthesis of phenoxy thiazole derivatives involves a one-step reaction. For example, a phenoxy thiazole derivative was synthesized by refluxing 2-(p-tolyloxy)acetic acid with 4-(4-chlorophenyl)thiazol-2-amine in dichloromethane. O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate was used as a coupling agent and 2,6-lutidine as a base[5]. The general synthetic scheme often follows the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.

In Vitro Antiproliferative Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines (e.g., MCF-7, HepG2) was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with different concentrations of the test compounds. After a specified incubation period, the MTT solution was added, and the resulting formazan crystals were dissolved in a solubilization solution. The absorbance was measured using a microplate reader to determine cell viability and calculate the IC50 values. Staurosporine is often used as a positive control[3].

VEGFR-2 Kinase Assay

The inhibitory activity of the compounds against VEGFR-2 was evaluated using a kinase assay kit. The assay measures the amount of ATP remaining in the solution following the kinase reaction. Luminescence is used to measure the amount of ATP, and a decrease in luminescence indicates kinase activity. Sorafenib is typically used as a reference inhibitor[2][3].

Antifungal Susceptibility Testing

The in vitro antifungal activity was determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the drug-free control. Fluconazole is a commonly used reference drug[4].

Visualizing Mechanisms and Workflows

Signaling Pathway of VEGFR-2 Inhibition

The following diagram illustrates the signaling pathway inhibited by certain phenoxy thiazole derivatives, which target the VEGFR-2 receptor, a key player in angiogenesis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PhenoxyThiazole Phenoxy Thiazole Derivative PhenoxyThiazole->Dimerization Inhibition Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Migration Downstream->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of phenoxy thiazole derivatives.

Experimental Workflow for In Vitro Anticancer Screening

This diagram outlines the typical workflow for synthesizing and evaluating the anticancer potential of novel phenoxy thiazole derivatives.

Anticancer_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Phenoxy Thiazole Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification CellCulture Cancer Cell Line Culture Purification->CellCulture KinaseAssay VEGFR-2 Kinase Assay (IC50) Purification->KinaseAssay MTT MTT Assay for Cytotoxicity (IC50) CellCulture->MTT DataAnalysis Data Analysis & Comparison with Standard Drugs MTT->DataAnalysis KinaseAssay->DataAnalysis

Caption: Workflow for synthesis and in vitro anticancer evaluation of phenoxy thiazole derivatives.

Logical Relationship: From Synthesis to Potential Therapeutic Application

This diagram illustrates the logical progression from the chemical synthesis of phenoxy thiazole derivatives to their potential applications based on preclinical findings.

Logical_Progression Synthesis Chemical Synthesis Derivatives Phenoxy Thiazole Derivatives Synthesis->Derivatives Screening Preclinical Screening (In Vitro) Derivatives->Screening Activity Demonstrated Biological Activity Screening->Activity Metabolic Metabolic Diseases (ACC2 Inhibition) Activity->Metabolic Cancer Cancer (VEGFR-2 Inhibition, Cytotoxicity) Activity->Cancer Fungal Fungal Infections (Antifungal Activity) Activity->Fungal

Caption: Logical flow from synthesis to the potential therapeutic applications of phenoxy thiazoles.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide, a compound used in research settings. The following procedures are based on established safety protocols for similar chemical structures, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The specific PPE required can vary based on the physical form of the compound (solid or in solution) and the potential for exposure.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood.

Always wash hands thoroughly after handling the chemical.[1] In case of accidental contact, rinse the affected area with plenty of water.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[2]

  • Waste Identification and Segregation :

    • Characterize the waste. Determine if it is contaminated with other substances.

    • Segregate the waste into a designated, properly labeled container for chemical waste. The container should be clearly marked with the chemical name and any known hazards.

  • Container Management :

    • Use a compatible, leak-proof container.

    • Keep the container securely closed when not in use.

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Treatment and Neutralization (If Applicable and Permissible) :

    • Consult with your institution's Environmental Health and Safety (EHS) department to determine if any in-lab treatment or neutralization is required or permitted. Due to the lack of specific data for this compound, on-site treatment is not recommended without expert consultation.

  • Arrange for Professional Disposal :

    • Contact your institution's EHS or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with all available information about the chemical, including its name and any known or suspected hazards. The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

  • Decontamination of Labware :

    • Thoroughly decontaminate any labware that has come into contact with this compound.

    • Rinse glassware and equipment with an appropriate solvent (e.g., acetone, ethanol), collecting the rinse as hazardous waste.

    • After the initial solvent rinse, wash with soap and water.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Form (Solid, Liquid, Contaminated Debris) segregate Segregate into Labeled Hazardous Waste Container assess->segregate ppe->assess store Store in Designated Waste Accumulation Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs document Complete Waste Pickup Documentation contact_ehs->document end End: Waste Properly Disposed document->end

Disposal Workflow for this compound

This procedural flowchart provides a clear, step-by-step guide to ensure that the disposal process is handled safely and in compliance with institutional guidelines. By adhering to these procedures, researchers can minimize risks to themselves and the environment.

References

Essential Safety and Handling Protocol for 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide. The following procedural guidance is designed to answer specific operational questions and ensure safe laboratory practices.

Hazard Identification

Based on related chemical structures, this compound may present the following hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Combustibility: Thiazole-containing compounds may be flammable and can emit toxic fumes, such as nitrogen oxides and carbon oxides, upon combustion.[1][4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specific Equipment Purpose
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a splash potential.[5][6]To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[6] Inspect gloves for integrity before each use and replace if damaged.To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron.[7] Consider non-static clothing for large-scale operations.[7]To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[8] If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.[9]To prevent inhalation of dust, aerosols, or vapors.

Experimental Protocols: Handling and Storage

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the container is properly labeled.

  • Wear appropriate PPE during inspection.

Handling:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[8]

  • Avoid direct contact with the skin, eyes, and clothing.[4][7]

  • Minimize dust generation and accumulation when working with the solid form.[10]

  • Do not eat, drink, or smoke in the work area.[2][4]

  • Wash hands thoroughly with soap and water after handling.[2][4]

  • For flammable thiazole-containing compounds, keep away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment where necessary.[4]

Storage:

  • Store in a tightly closed, properly labeled container.[2][8]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.[9][10]

  • Consult the supplier for specific storage temperature recommendations.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[3][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]

  • Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For larger spills, evacuate the area and follow institutional emergency protocols.[8][9]

Disposal Plan

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • All waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of it in household garbage or sewer systems.[11]

  • Use a licensed chemical waste disposal company for removal.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) (or analogous safety information) B Don Personal Protective Equipment (PPE) A->B C Work in a Chemical Fume Hood B->C Proceed to Handling D Weigh and Prepare Compound C->D E Conduct Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Segregate and Label Waste F->G H Dispose of Waste via Licensed Contractor G->H I Remove and Clean PPE H->I End of Process

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.